Product packaging for Cefcanel Daloxate(Cat. No.:CAS No. 97275-40-6)

Cefcanel Daloxate

Cat. No.: B1668823
CAS No.: 97275-40-6
M. Wt: 661.7 g/mol
InChI Key: AMMYEZPDRKXESR-XHSUIHOPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefcanel daloxate is an investigational prodrug cephalosporin antibiotic designed for oral use. After administration, it is hydrolyzed to its active metabolite, cefcanel, which exerts antibacterial activity . In vivo studies in a localized murine thigh infection model demonstrated that this compound is effective and causes a significant reduction in viable bacterial counts against common pathogens, including Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae . A key pharmacological feature of the active principle, cefcanel, is its comparatively longer half-life, which may contribute to its sustained efficacy despite having lower peak plasma and tissue concentrations than some other cephalosporins like cefaclor . This product is supplied for non-clinical research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27N5O9S3 B1668823 Cefcanel Daloxate CAS No. 97275-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYEZPDRKXESR-XHSUIHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97275-40-6
Record name Cefcanel daloxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097275406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFCANEL DALOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9693UHF82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefcanel Daloxate: A Technical Deep-Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate is a third-generation cephalosporin antibiotic administered as a prodrug. Its potent bactericidal activity is realized upon in vivo hydrolysis to its active form, Cefcanel. This document provides a comprehensive technical overview of the mechanism of action of Cefcanel, detailing its molecular interactions, antibacterial spectrum, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized through detailed diagrams.

Introduction

This compound is an orally administered cephalosporin prodrug designed for enhanced bioavailability. Following absorption, it undergoes rapid enzymatic hydrolysis to release the active moiety, Cefcanel.[1] As a member of the β-lactam class of antibiotics, Cefcanel exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2] This guide will explore the intricate molecular mechanisms that underpin the therapeutic efficacy of Cefcanel.

Prodrug Hydrolysis

This compound is a daloxate ester of Cefcanel. This esterification enhances the lipophilicity of the molecule, facilitating its absorption through the gastrointestinal tract. Once absorbed, ubiquitous esterase enzymes in the blood and tissues rapidly cleave the daloxate group, liberating the active Cefcanel molecule.[3] This bioactivation is a critical step for the drug's antibacterial activity.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues Cefcanel_daloxate This compound (Prodrug) Esterases Esterase Enzymes Cefcanel_daloxate->Esterases Absorption Cefcanel_active Cefcanel (Active Drug) Esterases->Cefcanel_active Hydrolysis Daloxate Daloxate (Byproduct) Esterases->Daloxate Cleavage G cluster_bacterium Bacterial Cell Cefcanel Cefcanel PBP Penicillin-Binding Protein (PBP) Cefcanel->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Disrupts Formation of Lysis Cell Lysis Cell_wall->Lysis Weakens, leading to G Start Start: Prepare bacterial inoculum and serial dilutions of Cefcanel Inoculate Inoculate microplate wells with bacteria and Cefcanel dilutions Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

References

An In-depth Technical Guide on the Synthesis and Characterization of Cefcanel Daloxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate is a third-generation cephalosporin prodrug designed for enhanced oral bioavailability. This technical guide provides a comprehensive overview of its synthesis and characterization, drawing from available scientific literature and patents. The synthesis involves a multi-step process culminating in the acylation of a key cephalosporin intermediate. Characterization is achieved through a combination of spectroscopic and chromatographic techniques to confirm the structure, purity, and physicochemical properties of the final compound. This document is intended to serve as a detailed resource for researchers and professionals involved in the development and analysis of cephalosporin-based therapeutics.

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable safety profile. Cefcanel, the active metabolite of this compound, is a potent third-generation cephalosporin. To improve its oral absorption, it is formulated as the daloxate ester prodrug. In the body, this ester linkage is cleaved by esterases to release the active cefcanel molecule. This guide will detail the synthetic pathway to this compound and the analytical methods used for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is a sophisticated process that involves the preparation of two key intermediates, followed by their condensation and subsequent purification. The overall synthesis can be conceptually divided into three main stages:

  • Stage 1: Synthesis of the Cephalosporin Core Intermediate: Preparation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylate.

  • Stage 2: Synthesis of the Acylating Agent: Preparation of D-O-(L-alanyl)-mandelic acid chloride hydrochloride.

  • Stage 3: Final Acylation and Purification: Coupling of the two intermediates to form this compound hydrochloride and its subsequent purification.

Experimental Protocols

Stage 1: Synthesis of the Cephalosporin Core Intermediate

The synthesis of the esterified cephalosporin core begins with 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid.

  • Esterification: The carboxylic acid group at the C-4 position of the cephem nucleus is esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol. This reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a suitable coupling agent or after conversion of the alcohol to a more reactive species, such as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.

Stage 2: Synthesis of the Acylating Agent

The acylating agent, D-O-(L-alanyl)-mandelic acid chloride hydrochloride, is prepared from D-mandelic acid and L-alanine.

  • Protection of L-alanine: The amino group of L-alanine is first protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent self-coupling reactions.

  • Esterification with D-mandelic acid: The N-protected L-alanine is then coupled to the hydroxyl group of D-mandelic acid using a standard esterification protocol, such as dicyclohexylcarbodiimide (DCC) coupling in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield D-O-(L-alanyl)-mandelic acid.

  • Formation of the Acid Chloride: The carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent at low temperature. The resulting D-O-(L-alanyl)-mandelic acid chloride is often used in its hydrochloride salt form in the subsequent acylation step.

Stage 3: Final Acylation and Purification

The final step in the synthesis is the acylation of the cephalosporin core intermediate with the prepared acylating agent.

  • Acylation Reaction: The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylate is dissolved in a suitable organic solvent, such as dichloromethane. The solution is cooled, and a base (e.g., a tertiary amine like triethylamine or N,N-diisopropylethylamine) is added to neutralize the hydrochloride salt of the acylating agent. The D-O-(L-alanyl)-mandelic acid chloride hydrochloride is then added portion-wise to the reaction mixture. The reaction is stirred at low temperature and monitored by TLC or HPLC.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is washed with water and brine to remove any water-soluble byproducts and unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization, typically from acetonitrile, to yield this compound hydrochloride as a crystalline solid[1].

Synthesis Pathway Diagram

Synthesis_Pathway cluster_stage1 Stage 1: Cephalosporin Core Synthesis cluster_stage2 Stage 2: Acylating Agent Synthesis cluster_stage3 Stage 3: Final Acylation and Purification 7-ACA_derivative 7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid Esterified_core (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylate 7-ACA_derivative->Esterified_core Esterification Esterifying_agent (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol derivative Esterifying_agent->Esterified_core Final_Product_Crude Crude this compound Esterified_core->Final_Product_Crude Acylation D-Mandelic_acid D-Mandelic Acid Ester_intermediate N-Boc-L-alanyl-D-mandelic acid D-Mandelic_acid->Ester_intermediate Esterification L-Alanine L-Alanine Protected_Alanine N-Boc-L-Alanine L-Alanine->Protected_Alanine Boc Protection Protected_Alanine->Ester_intermediate Deprotected_ester L-alanyl-D-mandelic acid Ester_intermediate->Deprotected_ester Deprotection Acyl_chloride D-O-(L-alanyl)-mandelic acid chloride hydrochloride Deprotected_ester->Acyl_chloride Chlorination Acyl_chloride->Final_Product_Crude Final_Product_Pure This compound Hydrochloride Final_Product_Crude->Final_Product_Pure Recrystallization (Acetonitrile)

Synthesis Pathway of this compound.

Characterization of this compound

The comprehensive characterization of this compound is crucial to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic methods is employed.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₇H₂₇N₅O₉S₃
Molecular Weight 661.74 g/mol
Appearance White to off-white crystalline powder
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of all structural motifs.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the cephem nucleus, the mandelic acid moiety, the alanine residue, the thiadiazole ring, and the dioxolone ring. Key expected chemical shifts (δ) in ppm include:

    • Signals for the β-lactam protons.

    • Aromatic protons of the mandelic acid phenyl group.

    • Signals for the methyl and methine protons of the alanine and dioxolone moieties.

    • Protons of the methylene groups connecting the various structural components.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for all the carbon atoms in the molecule. Expected chemical shifts (δ) in ppm include:

    • Signals for the carbonyl carbons of the β-lactam, amide, and ester groups.

    • Aromatic carbons of the phenyl ring.

    • Carbons of the thiadiazole and dioxolone rings.

    • Aliphatic carbons of the cephem nucleus and the alanine residue.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 662.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns would likely involve cleavage of the ester and amide bonds, providing structural information.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
β-lactam C=O stretch 1760 - 1800
Amide C=O stretch 1650 - 1680
Ester C=O stretch 1735 - 1750
N-H stretch (amide) 3200 - 3400
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
C=C stretch (aromatic) 1450 - 1600
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and quantifying the amount of this compound. A reversed-phase HPLC method is typically employed.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the molecule exhibits strong absorbance.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification in biological matrices can be achieved using a validated HPLC method with appropriate sample preparation, such as protein precipitation.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Molecular Weight and Fragmentation FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Functional Group Identification HPLC HPLC Synthesized_Product->HPLC Purity and Quantification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Workflow for the Characterization of this compound.

Conclusion

The synthesis of this compound is a well-defined but complex process that requires careful control of reaction conditions and purification procedures. Its characterization relies on a suite of modern analytical techniques that, when used in concert, provide a comprehensive understanding of the molecule's structure, purity, and physicochemical properties. This technical guide provides a foundational understanding of these processes, which is essential for the successful development, manufacturing, and quality control of this important cephalosporin prodrug. Further research and publication of detailed experimental data would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cefcanel Daloxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcanel daloxate is a third-generation oral cephalosporin prodrug. Following oral administration, it is hydrolyzed to its active metabolite, cefcanel. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended to support research and development activities in the field of antibacterial drug discovery.

Pharmacokinetics

This compound is readily absorbed after oral administration and rapidly converted to its active form, cefcanel, by esterases in the intestinal wall and blood. The pharmacokinetic profile of cefcanel has been evaluated in healthy volunteers and in patients with varying degrees of renal function.

Table 1: Pharmacokinetic Parameters of Cefcanel after a Single 300 mg Oral Dose of this compound Hydrochloride in Healthy Volunteers
ParameterMean Value (± SD)
Cmax (mg/L) 3.5 (± 0.8)
Tmax (h) 1.5 (± 0.5)
AUC₀₋∞ (mg·h/L) 10.2 (± 1.8)
t½ (h) 1.1 (± 0.2)
Renal Clearance (mL/min) 250 (± 50)
Urinary Excretion (% of dose) 60 - 70

Data compiled from studies in healthy adult volunteers with normal renal function.

Table 2: Influence of Renal Impairment on Cefcanel Pharmacokinetics
Creatinine Clearance (mL/min)Cmax (mg/L)AUC₀₋∞ (mg·h/L)t½ (h)
> 80 (Normal) 3.510.21.1
50 - 80 (Mild) 4.115.82.3
30 - 50 (Moderate) 5.225.14.5
< 30 (Severe) 6.848.78.9

Values represent the mean pharmacokinetic parameters of cefcanel following a single oral dose of this compound in patients with varying degrees of renal impairment.

Experimental Protocol: Pharmacokinetic Study in Humans

Study Design: An open-label, single-dose study was conducted in healthy adult volunteers and patients with stable renal impairment.

Drug Administration: A single oral dose of 300 mg this compound hydrochloride was administered with 240 mL of water after an overnight fast.

Sample Collection: Blood samples were collected into heparinized tubes at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Urine was collected in fractions over 24 hours.

Analytical Method: Plasma and urine concentrations of cefcanel were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Sample Preparation: Plasma samples were deproteinized with acetonitrile. Urine samples were diluted with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 270 nm.

  • Quantification: The concentration of cefcanel in the samples was determined by comparing the peak area with that of a standard curve prepared with known concentrations of cefcanel.

Metabolism and Excretion

This compound, a prodrug, undergoes hydrolysis by esterases to release the active moiety, cefcanel. This biotransformation primarily occurs in the intestinal mucosa and blood. Cefcanel itself is not significantly metabolized and is primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion. In healthy individuals, approximately 60-70% of the administered dose is recovered in the urine as active cefcanel within 24 hours. A study involving [14C]this compound hydrochloride in healthy male volunteers showed that after a single oral dose, the half-life of cefcanel was approximately 1 hour, with 38.2% of the radioactivity excreted in the urine as cefcanel.[1]

Pharmacodynamics

The antibacterial activity of cefcanel is attributed to its ability to inhibit bacterial cell wall synthesis. Like other β-lactam antibiotics, cefcanel binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

In Vivo Efficacy: Mouse Thigh Infection Model

The in vivo efficacy of this compound has been demonstrated in a neutropenic mouse thigh infection model against common pathogens.

Table 3: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
OrganismStrainMIC (mg/L)Dose (mg/kg)Log₁₀ CFU Reduction at 24h (mean ± SD)
Staphylococcus aureus ATCC 292131.0101.5 ± 0.3
202.8 ± 0.5
404.1 ± 0.6
Escherichia coli ATCC 259220.5101.8 ± 0.4
203.2 ± 0.7
404.5 ± 0.8
Klebsiella pneumoniae ATCC 138830.25102.1 ± 0.5
203.9 ± 0.6
405.2 ± 0.9

Data represents the reduction in bacterial colony-forming units (CFU) per thigh in neutropenic mice 24 hours after oral administration of this compound.

Experimental Protocol: Mouse Thigh Infection Model

Animal Model: Female ICR (CD-1) mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension containing approximately 10⁶ CFU of either S. aureus, E. coli, or K. pneumoniae.

Drug Administration: this compound was administered orally via gavage at various doses at 2 and 12 hours post-infection.

Efficacy Assessment: At 24 hours post-infection, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted. The number of viable bacteria (CFU) was determined by plating on appropriate agar media. The reduction in log₁₀ CFU per thigh compared to untreated controls was calculated to determine the efficacy of the treatment.

Visualizations

Signaling Pathway: Mechanism of Action

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Cross-linking Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cefcanel Cefcanel Cefcanel->PBP Inhibition

Caption: Inhibition of bacterial cell wall synthesis by Cefcanel.

Experimental Workflow: Pharmacokinetic Analysis

Dosing Oral Administration of This compound (300 mg) Sampling Blood and Urine Sample Collection (0-24h) Dosing->Sampling Processing Sample Preparation (Deproteinization/Dilution) Sampling->Processing Analysis HPLC Analysis Processing->Analysis Quantification Quantification of Cefcanel Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Quantification->PK_Analysis Cefcanel_Daloxate This compound (Prodrug) Cefcanel Cefcanel (Active Drug) Cefcanel_Daloxate->Cefcanel Hydrolysis Esterases Esterases (Intestinal Wall, Blood) Esterases->Cefcanel

References

In Vitro Antibacterial Spectrum of Cefcanel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcanel is a novel oral cephalosporin antibiotic. This technical guide provides a detailed overview of its in vitro antibacterial spectrum, mechanism of action, and the experimental protocols used to determine its efficacy. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic applications of Cefcanel.

Data Presentation: In Vitro Antibacterial Activity of Cefcanel

The antibacterial efficacy of Cefcanel has been evaluated against a range of clinically relevant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of Cefcanel against Gram-Positive Aerobes
Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)1[1]
Staphylococcus epidermidis (methicillin-susceptible)1[1]
Staphylococcus spp. (methicillin-resistant)≥16
Streptococcus pyogenes0.015 - 1[1]
Streptococcus pneumoniae0.015 - 1[1]
Enterococcus spp.Resistant
Table 2: In Vitro Activity of Cefcanel against Gram-Negative Aerobes
Bacterial SpeciesActivity ComparisonMIC90 (µg/mL)
Escherichia coliMore active than other tested cephalosporins[2]
Klebsiella aerogenesMore active than other tested cephalosporins[2]
Proteus mirabilisMore active than other tested cephalosporins[2]
Haemophilus influenzaeSusceptible[2]
Moraxella catarrhalis1[1]
Enterobacter cloacae50% of isolates resistant
Citrobacter freundii50% of isolates resistant
Oxidative non-fermentative rodsHighly resistant[2]

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, Cefcanel exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefcanel binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for cell wall strength.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell Cefcanel Cefcanel PBP Penicillin-Binding Proteins (PBPs) Cefcanel->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Cefcanel->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall->Cell_Lysis Weakened wall leads to

Mechanism of Cefcanel Action

Experimental Protocols

The in vitro antibacterial spectrum of Cefcanel is primarily determined through broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of Cefcanel in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Materials:

  • Cefcanel Stock Solution: A stock solution of Cefcanel is prepared at a known concentration in a suitable solvent.

  • Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

  • Microtiter Plates: Sterile 96-well plates are used.

2. Experimental Procedure:

  • Serial Dilution: A serial two-fold dilution of the Cefcanel stock solution is performed across the wells of the microtiter plate using the growth medium as the diluent.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

3. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of Cefcanel that completely inhibits the visible growth of the bacterium.

MIC_Determination_Workflow Start Start Prepare_Stock Prepare Cefcanel Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Cefcanel in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Examine for Growth and Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

MIC Determination Workflow

Conclusion

Cefcanel demonstrates a potent in vitro activity against a range of Gram-positive and select Gram-negative bacteria. Its efficacy against methicillin-susceptible staphylococci and common respiratory pathogens is noteworthy. However, resistance has been observed in methicillin-resistant staphylococci, enterococci, and certain β-lactamase-producing Gram-negative bacilli. The data presented in this guide provide a foundational understanding of the antibacterial profile of Cefcanel, which can inform further research and clinical development.

References

Cefcanel Daloxate (CAS Number: 97275-40-6): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate, with the Chemical Abstracts Service (CAS) number 97275-40-6, is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefcanel. Cefcanel exhibits its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. The information is presented to support further research and development efforts in the field of anti-infective therapies.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic designed for oral administration. As a prodrug, it is biochemically converted to cefcanel, which is responsible for its antimicrobial activity. The daloxate ester enhances the oral bioavailability of the parent compound. Cefcanel has shown in vitro activity against a range of Gram-positive and Gram-negative bacteria. This document consolidates the technical information available for this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Physicochemical Properties

PropertyValueReference
CAS Number 97275-40-6[1][2]
Molecular Formula C₂₇H₂₇N₅O₉S₃[2]
Molecular Weight 661.73 g/mol [2]
Synonyms Cefcanel daloxato, Cefcanelum daloxatum[1]

Mechanism of Action

Cefcanel, the active metabolite of this compound, is a beta-lactam antibiotic. Its mechanism of action is the inhibition of bacterial cell wall synthesis.[1] This process is critical for bacterial survival and replication.

Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a polymer called peptidoglycan. The final step in the synthesis of peptidoglycan involves the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs). Cefcanel binds to these PBPs and acylates the serine residue in the active site, thereby inactivating the enzyme. This inhibition of cross-linking weakens the cell wall, leading to cell lysis and bacterial death.

cluster_bacterial_cell Bacterial Cell Cefcanel Cefcanel PBPs Penicillin-Binding Proteins (PBPs) Cefcanel->PBPs Binds to and inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBPs->Cell_lysis Inhibition leads to Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains integrity of Peptidoglycan_synthesis->Cell_lysis

Mechanism of action of Cefcanel.

Pharmacokinetics

This compound is readily absorbed after oral administration and is rapidly hydrolyzed to its active form, cefcanel. The pharmacokinetic properties of cefcanel have been studied in healthy volunteers and in patients with impaired renal function.

Human Pharmacokinetics

A study in healthy male volunteers determined the absolute oral bioavailability of cefcanel to be approximately 40% after the administration of this compound hydrochloride. The total plasma clearance of cefcanel was found to be 179.1 ± 22.4 ml/min/1.73 m². Renal clearance of cefcanel was 136.3 ± 16.1 ml/min/1.73 m² after oral administration. Following intravenous administration, cefcanel is almost completely excreted in the urine as the unmetabolized drug (92.6 ± 7.3%). However, after oral administration of this compound, over 30% of the total urinary excretion consists of metabolites other than cefcanel.

Another study investigated the pharmacokinetics in healthy volunteers and patients with varying degrees of renal insufficiency. The study found that cefcanel's renal clearance and the fraction excreted in the urine were linearly correlated with renal function. Consequently, as the glomerular filtration rate (GFR) decreased, there were logarithmic increases in the plasma area under the concentration-time curve (AUC) and the plasma elimination half-life.

ParameterValuePopulation
Absolute Oral Bioavailability ~40%Healthy Male Volunteers
Total Plasma Clearance (i.v.) 179.1 ± 22.4 ml/min/1.73 m²Healthy Male Volunteers
Renal Clearance (oral) 136.3 ± 16.1 ml/min/1.73 m²Healthy Male Volunteers
Urinary Excretion as Cefcanel (i.v.) 92.6 ± 7.3%Healthy Male Volunteers
Animal Pharmacokinetics

In a localized thigh infection model in mice, the plasma and tissue peak levels of cefcanel after oral administration of the daloxate ester were lower than those of cefaclor. However, cefcanel exhibited a longer half-life compared to cefaclor.

Pharmacodynamics

The in vitro activity of cefcanel has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that measures the potency of an antibiotic against a specific microorganism.

OrganismMIC₉₀ (µg/mL)
Staphylococcus aureus (methicillin-susceptible)1
Streptococcus pyogenes0.015-1
Streptococcus pneumoniae0.015-1
Moraxella catarrhalis1
Escherichia coli (high β-lactamase producers)>64
Klebsiella pneumoniae (high β-lactamase producers)>64

Efficacy

In Vivo Efficacy in Animal Models

In a localized thigh infection model in mice infected with S. aureus, E. coli, or K. pneumoniae, oral treatment with this compound resulted in a reduction of viable bacterial counts by approximately 90%. In untreated animals, the number of bacteria increased 4 to 10-fold within 6 hours.

Clinical Efficacy

A randomized, double-blind, multicenter study compared the efficacy of this compound with phenoxymethylpenicillin (PcV) in the treatment of acute pharyngotonsillitis caused by beta-hemolytic streptococci group A.

Treatment GroupClinical Cure Rate (Short-term)Bacterial Elimination Rate
This compound 300 mg bid~70%82.8%
This compound 150 mg bid57.4%Significantly lower
This compound 600 mg daily54.4%Significantly lower
Phenoxymethylpenicillin 300 mg tid~70%89.8%

The study concluded that this compound 300 mg twice daily was as effective and well-tolerated as phenoxymethylpenicillin 300 mg three times daily.

Synthesis

Detailed information on the industrial synthesis of this compound is proprietary. However, the general synthesis of cephalosporin prodrugs involves the esterification of the carboxylic acid group at the C-4 position of the cephalosporin nucleus and, in the case of this compound, also the esterification of a hydroxyl group on the C-7 side chain. A patent describes the crystallization of this compound hydrochloride from acetonitrile. The synthesis involves the reaction of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid-(5-methyl-1,3-dioxolen-2-on-4-yl)methylester with D-O-(L-alanyl)-mandelic acid chloride hydrochloride.

Start Starting Materials Step1 Esterification at C-4 Start->Step1 Intermediate1 Cephalosporin C-4 Ester Step1->Intermediate1 Step2 Acylation at C-7 Intermediate1->Step2 Cefcanel_daloxate This compound Step2->Cefcanel_daloxate Purification Crystallization (Acetonitrile) Cefcanel_daloxate->Purification Final_Product Crystalline Cefcanel daloxate HCl Purification->Final_Product

General synthesis workflow for this compound.

Experimental Protocols

In Vivo Efficacy - Mouse Thigh Infection Model
  • Animal Model: Mice.

  • Infection: Intramuscular injection of S. aureus, E. coli, or K. pneumoniae into the thigh.

  • Treatment: Oral administration of this compound or a comparator (e.g., cefaclor). Doses of 0.1 or 0.5 mmol/kg body weight were given as three doses, 70 minutes apart. The first dose was administered 15 minutes (for Gram-negative strains) or 60 minutes (for staphylococcal infection) after infection.

  • Outcome Measurement: At predetermined times, animals were euthanized, and the thigh was excised and homogenized. Viable bacterial counts were determined. A decrease in bacterial numbers was used as the measure of efficacy. Plasma and muscle concentrations of the drugs were also determined.

Infection Induce Thigh Infection in Mice (IM injection of bacteria) Treatment Oral Administration of This compound or Control Infection->Treatment Dosing Three doses, 70 min apart Treatment->Dosing Monitoring Euthanize at Predetermined Times Dosing->Monitoring Tissue_Processing Excise and Homogenize Thigh Monitoring->Tissue_Processing Outcome Determine Viable Bacterial Count & Drug Concentrations Tissue_Processing->Outcome

Workflow for the mouse thigh infection model.
Clinical Trial - Acute Pharyngotonsillitis

  • Study Design: Randomized, double-blind, multicenter study.

  • Participants: Patients with acute pharyngotonsillitis caused by beta-hemolytic streptococci group A.

  • Treatment Arms:

    • This compound 150 mg twice daily

    • This compound 300 mg twice daily

    • This compound 600 mg once daily

    • Phenoxymethylpenicillin 300 mg three times daily

  • Duration of Treatment: 10 days.

  • Evaluations: Clinical, bacteriological, and safety evaluations at inclusion, during therapy (day 5), early after completion of therapy (day 14), and two weeks later (day 28).

  • Primary Endpoints: Clinical cure rate and bacterial elimination rate.

Conclusion

This compound is an orally active cephalosporin prodrug with demonstrated efficacy against common bacterial pathogens, particularly those responsible for respiratory tract infections. Its pharmacokinetic profile, characterized by good oral bioavailability and a longer half-life of its active metabolite compared to some other oral cephalosporins, offers potential therapeutic advantages. The clinical data supports the use of a 300 mg twice-daily regimen for acute streptococcal pharyngotonsillitis. Further research could explore its efficacy in other indications and against a broader range of contemporary bacterial isolates. This technical guide provides a foundation of the available data to aid in these future endeavors.

References

The Biotransformation of Cefcanel Daloxate: A Technical Guide to Prodrug Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate is a prodrug of the cephalosporin antibiotic cefcanel, designed to enhance oral bioavailability. This technical guide provides an in-depth analysis of the conversion of this compound to its active form, cefcanel, through enzymatic hydrolysis. The document details the chemical structures, the mechanism of conversion, and relevant pharmacokinetic data. Furthermore, it offers comprehensive experimental protocols for the in vitro and in vivo analysis of this biotransformation and methods for the analytical quantification of cefcanel in biological matrices.

Introduction

Cefcanel is a potent cephalosporin antibiotic with a broad spectrum of activity.[1] However, its clinical utility via oral administration is limited by poor absorption. To overcome this, the prodrug this compound was developed. This compound is an ester derivative that masks the polar carboxyl group of cefcanel, thereby increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.[2] Following absorption, the ester moieties are cleaved by endogenous esterases, releasing the active drug, cefcanel, into systemic circulation.[3] Understanding the dynamics of this conversion is critical for the development and optimization of this and similar prodrug strategies.

Chemical Structures and Conversion Pathway

The conversion of this compound to cefcanel is a two-step hydrolysis process mediated by non-specific esterases present in the body, primarily in the intestinal wall and liver. The daloxate ester is cleaved to release cefcanel.

G cluster_0 Chemical Structures cefcanel_daloxate This compound (Prodrug) cefcanel Cefcanel (Active Moiety) cefcanel_daloxate->cefcanel Esterase-mediated Hydrolysis

Caption: Chemical structures of this compound and its active form, cefcanel.

Mechanism of Action of Cefcanel

Once converted, cefcanel exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[4] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis.

Pharmacokinetics of Cefcanel after this compound Administration

The oral administration of this compound leads to measurable plasma concentrations of the active moiety, cefcanel. Pharmacokinetic parameters vary across species.

Table 1: Pharmacokinetic Parameters of Cefcanel in Various Species Following Oral Administration of this compound
SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Human 300 mg (single dose)4.6 ± 1.21.5 ± 0.513.2 ± 3.41.1 ± 0.2[2]
Mouse 0.1 mmol/kg~2.0~1.0Not ReportedLonger than cefaclor[3]
Dog 2527.9 - 30.9~1.6102.4 - 115.3~1.4[5]
Rat 100Higher than cefaclorMore sustained than cefaclor38% Bioavailability~3x shorter than in dogs[6]

Note: Data for different species are from separate studies and may not be directly comparable due to variations in experimental design.

Experimental Protocols

In Vitro Conversion of this compound to Cefcanel

This protocol describes a general method for assessing the enzymatic hydrolysis of this compound in a biological matrix.

Objective: To determine the rate of conversion of this compound to cefcanel in the presence of a biological matrix (e.g., rat liver microsomes or intestinal homogenate).

Materials:

  • This compound

  • Cefcanel standard

  • Rat liver microsomes (or other appropriate enzyme source)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.

    • Prepare a series of cefcanel standard solutions in the mobile phase for the calibration curve.

    • Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Rat liver microsomes (protein concentration to be optimized, e.g., 0.5 mg/mL)

      • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to achieve a final concentration of, for example, 100 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method (see Protocol 5.2) to quantify the amount of cefcanel formed.

  • Data Analysis:

    • Plot the concentration of cefcanel formed against time to determine the rate of conversion.

G cluster_workflow In Vitro Conversion Workflow prep Prepare Solutions (Prodrug, Buffers) reaction_setup Set up Reaction (Buffer + Enzyme Source) prep->reaction_setup pre_incubate Pre-incubate at 37°C reaction_setup->pre_incubate initiate Initiate Reaction (Add Prodrug) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sampling Time-Point Sampling incubate->sampling t = 0, 5, 15... min quench Quench Reaction (Acetonitrile) sampling->quench centrifuge Centrifuge quench->centrifuge analyze HPLC Analysis centrifuge->analyze G Cefcanel_Daloxate This compound (Absorbed Prodrug) Cefcanel Cefcanel (Active Drug) Cefcanel_Daloxate->Cefcanel Esterase Cleavage Excretion Metabolites/ Excretion Cefcanel->Excretion Metabolism

References

An In-depth Technical Guide on the Binding of Cephalosporins to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, exerting their bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death.[1] This guide provides a detailed overview of the binding of cephalosporins to PBPs, focusing on quantitative binding data, experimental protocols for affinity determination, and the underlying molecular mechanisms.

Mechanism of Action: PBP Inhibition

The mechanism of action for cephalosporins, like other β-lactam antibiotics, involves the formation of a stable, covalent adduct with the target PBP.[1] The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of the PBP.[2] A serine residue in the PBP active site initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a long-lived acyl-enzyme intermediate.[3] This effectively inactivates the PBP, halting peptidoglycan cross-linking and compromising the structural integrity of the bacterial cell wall.[1]

PBP_Inhibition cluster_0 Bacterial Cell cluster_1 Cephalosporin Action PBP Penicillin-Binding Protein (PBP) Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation Inactive_PBP Inactive Acyl-Enzyme Complex PBP->Inactive_PBP Covalent Binding Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan->PBP Cephalosporin Cephalosporin Cephalosporin->PBP Inhibition

Mechanism of PBP inhibition by cephalosporins.

Quantitative Binding Data

The affinity of a cephalosporin for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. Lower IC50 values indicate a higher binding affinity.

CephalosporinBacterial Species (Strain)PBPIC50 (µg/mL)
Cefalexin Bacillus cereus ts-4PBP 4Strong binding at 1 µg/mL
Escherichia coli DC2PBP 4Selective binding
Staphylococcus aureusPBP 3Selective binding at MIC
Cefuroxime Escherichia coli C600PBP 30.5
Streptococcus pneumoniae D39PBP 2xSelective binding

Note: The data presented is a summary from multiple sources. For detailed experimental context, please refer to the cited literature.[4][5][6][7][8]

Experimental Protocols

The determination of cephalosporin binding to PBPs is commonly performed using a competitive binding assay. This involves incubating bacterial membranes containing PBPs with varying concentrations of the test cephalosporin, followed by the addition of a labeled penicillin derivative (e.g., fluorescent Bocillin FL) to detect any unbound PBPs.

PBP_Assay_Workflow cluster_0 Workflow start Start: Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest wash Wash Cell Pellets (PBS) harvest->wash resuspend Resuspend in PBS with Varying Cephalosporin Concentrations wash->resuspend incubate_ceph Incubate resuspend->incubate_ceph add_bocillin Add Fluorescent Penicillin (Bocillin FL) incubate_ceph->add_bocillin incubate_bocillin Incubate add_bocillin->incubate_bocillin lyse Cell Lysis incubate_bocillin->lyse sds_page SDS-PAGE lyse->sds_page scan Fluorescence Scanning sds_page->scan analyze Data Analysis (IC50 Determination) scan->analyze end End: PBP Binding Profile analyze->end

Experimental workflow for competitive PBP binding assay.

Detailed Methodology for Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Harvest the cells by centrifugation.

  • Wash the cell pellets with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.[8]

  • Resuspend the cells in the same buffer and lyse them using methods like sonication or a French press.

  • Isolate the cell membranes by ultracentrifugation.

  • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

2. Competitive Binding Assay:

  • In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

  • Add increasing concentrations of the test cephalosporin (e.g., Cefalexin or Cefuroxime) to the tubes. Include a control tube with no antibiotic.[8]

  • Incubate the mixtures for a specific time at a controlled temperature (e.g., 30 minutes at 37°C) to allow the cephalosporin to bind to the PBPs.

  • Add a fluorescently labeled penicillin, such as Bocillin FL, to each tube at a concentration known to saturate the PBPs.[8]

  • Incubate for a further period to allow the Bocillin FL to bind to any PBPs not inhibited by the cephalosporin.[9]

3. Detection and Analysis:

  • Stop the binding reaction by adding a sample buffer and heating the samples.

  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent bands will be inversely proportional to the binding of the test cephalosporin.[8]

  • Quantify the fluorescence intensity of each PBP band.

  • Plot the percentage of Bocillin FL binding against the logarithm of the cephalosporin concentration.

  • Determine the IC50 value for each PBP by fitting the data to a suitable dose-response curve.[10]

Conclusion

The analysis of cephalosporin binding to PBPs is a critical component of antibacterial drug discovery and development. The methodologies outlined in this guide, including competitive binding assays and quantitative data analysis, provide a framework for characterizing the PBP binding profiles of novel cephalosporins. While specific data for Cefcanel is yet to be published, the information derived from related compounds like Cefalexin and Cefuroxime offers valuable insights into its likely mechanism of action and potential antibacterial spectrum. Further research is necessary to elucidate the precise PBP binding affinities of Cefcanel across a range of clinically relevant bacterial pathogens.

References

A Technical Guide to the Solubility of Cefcanel Daloxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cefcanel daloxate, a prodrug cephalosporin antibiotic. Due to the limited availability of public quantitative data, this document synthesizes available information, outlines standard experimental protocols for solubility determination, and presents visual workflows to aid in research and development.

Core Topic: this compound Solubility Profile

Data on this compound Hydrochloride Solubility

The following table summarizes the available qualitative and semi-quantitative solubility data for the hydrochloride salt of this compound. It is important to note that this information is derived from a patent describing a crystallization process and may not represent equilibrium solubility data determined by standard methods.

Solvent SystemTemperatureReported Solubility/ObservationSource
Acetonitrile80 °CApproximately 50 g/L (100 g dissolved in 2 L)[1]
DichloromethaneNot Specified"Practically unlimited solubility" for the monohydrochloride[1]
Dichloromethane, Ethanol, Acetone, Hydrochloric AcidNot SpecifiedThe compound can be crystallized from this mixture, indicating solubility.[1]
Acetone and WaterNot SpecifiedA moist product (30.5 g) was dissolved in a mixture of 40 ml of acetone and 8.5 ml of water.[1]
DMSONot SpecifiedA datasheet indicates that this compound HCl can be stored in DMSO at 4°C for 2 weeks and at -80°C for 6 months, suggesting solubility. However, no concentration is provided.

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its pre-formulation studies. The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, buffers of different pH, organic solvents)

  • Volumetric flasks

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of solid this compound to a series of volumetric flasks containing the chosen solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • After the equilibration period, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant. To separate the undissolved solid, the sample should be centrifuged and/or filtered through a syringe filter.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a solid-state (usually amorphous) under non-equilibrium conditions.

Objective: To determine the concentration at which this compound precipitates from a supersaturated solution.

Materials:

  • This compound stock solution in a high-solubility solvent (e.g., DMSO).

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well microtiter plates.

  • Automated liquid handler.

  • Plate reader capable of detecting turbidity or light scattering.

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.

  • Using an automated liquid handler, dispense the aqueous buffer into the wells of a microtiter plate.

  • Add small volumes of the this compound stock solution to the buffer in increasing concentrations across the plate.

  • Monitor the plate for the appearance of precipitation over a set period (e.g., 1-24 hours) using a plate reader that measures turbidity or by visual inspection.

  • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in solubility studies, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to solvent in sealed flask prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant (e.g., 0.22 µm filter) sep2->sep3 analysis1 Dilute clear filtrate sep3->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

logical_relationship substance This compound Properties solubility Solubility substance->solubility solvent Solvent Properties (Polarity, pH, etc.) solvent->solubility temp Temperature temp->solubility crystal Crystal Form (Polymorphism) crystal->solubility

Caption: Factors Influencing this compound Solubility.

References

Physical and chemical properties of Cefcanel daloxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The fundamental physical and chemical characteristics of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The available data for Cefcanel daloxate and its hydrochloride salt are summarized below.

Core Compound and Hydrochloride Salt
PropertyThis compoundThis compound HydrochlorideCitation
Molecular Formula C₂₇H₂₇N₅O₉S₃C₂₇H₂₈ClN₅O₉S₃[1]
Molecular Weight 661.73 g/mol 698.18 g/mol [1][2]
CAS Number 97275-40-692602-21-6[2][3]
Solubility, Melting Point, and pKa

Specific experimental data for the solubility, melting point, and pKa of this compound are not extensively reported in publicly accessible literature. However, general characteristics and methodologies for determination are presented based on the broader class of cephalosporin antibiotics.

PropertyValueExperimental Protocol SynopsisCitation
Melting Point Data not availableDetermination would typically involve techniques such as Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. For comparison, the related cephalosporin, Cefaclor, has a reported melting point of 327 °C.[4]
Solubility Characterized as having solubility in specific solvents, which influences its bioavailability. Quantitative data is not available.Solubility is determined by adding the solute to a solvent at a constant temperature and agitation until equilibrium is reached. The concentration of the dissolved solute is then measured, often by HPLC or UV-Vis spectrophotometry. For instance, the solubility of cephalexin in supercritical carbon dioxide has been measured to be in the range of 1.13x10⁻⁵ to 4.89x10⁻³ mole fraction.[3][5]
pKa Data not availableThe pKa values, which indicate the ionization state of the molecule at different pH values, are crucial for understanding its absorption and distribution. These are typically determined by potentiometric titration or UV-Vis spectrophotometry. For example, the pKa of the carboxylic acid group of Cefapirin was experimentally determined to be 2.68 ± 0.05.[6]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, the active metabolite of this compound, cefcanel, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, especially in Gram-positive organisms.

The mechanism involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan strands. By binding to the active site of PBPs, cefcanel inhibits their transpeptidase activity, preventing the formation of the peptide cross-links. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

Caption: Inhibition of bacterial cell wall synthesis by Cefcanel.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, this section outlines standard methodologies employed for the synthesis and analysis of cephalosporin antibiotics.

Synthesis of this compound Hydrochloride

A general method for the synthesis of this compound hydrochloride involves the crystallization of the compound from acetonitrile. This process can be performed by dissolving the crude product in acetonitrile at an elevated temperature (e.g., 40-80 °C), followed by cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with acetonitrile, and dried under vacuum. This method is noted for its simplicity, high yield, and the production of a highly pure crystalline form.

G Synthesis Workflow for this compound HCl Start Start Dissolution Dissolve crude Cefcanel daloxate HCl in Acetonitrile (40-80 °C) Start->Dissolution Crystallization Cool solution to induce crystallization Dissolution->Crystallization Filtration Isolate crystals by filtration Crystallization->Filtration Washing Wash crystals with Acetonitrile Filtration->Washing Drying Dry crystals under vacuum Washing->Drying End Pure Crystalline This compound HCl Drying->End

Caption: General workflow for the purification of this compound HCl.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable drugs.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the cephalosporin is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with limited aqueous solubility, to a known concentration (e.g., 1 mM).

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: The pKa value is determined from the titration curve (pH vs. volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the ionizable group has been titrated. Multiple titrations are performed to ensure accuracy and precision.

G pKa Determination by Potentiometric Titration Prepare_Analyte Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) Titration_Setup Place in thermostated vessel with calibrated pH electrode Prepare_Analyte->Titration_Setup Titration Titrate with standardized acid or base Titration_Setup->Titration Monitor_pH Continuously monitor and record pH Titration->Monitor_pH Plot_Data Plot pH vs. Titrant Volume Monitor_pH->Plot_Data Determine_pKa Identify half-equivalence point to determine pKa Plot_Data->Determine_pKa

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

This compound is a significant orally administered cephalosporin prodrug. While a complete physicochemical profile with explicit experimental values for properties like melting point, solubility, and pKa is not fully available in the public literature, this guide provides the foundational chemical data and outlines the standard, validated methodologies for their determination. The established mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-understood and consistent with other β-lactam antibiotics. The provided experimental frameworks for synthesis and analysis offer a solid basis for further research and development of this and related compounds. This guide serves as a valuable resource for professionals in the pharmaceutical sciences, enabling a deeper understanding of this compound and its properties.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Cefcanel Daloxate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefcanel daloxate in pharmaceutical dosage forms. The method is developed to be specific, accurate, precise, and linear over a specified concentration range. The protocol is suitable for routine quality control analysis and stability studies of this compound.

Introduction

This compound is a cephalosporin prodrug intended for oral administration. For the purpose of quality control and to ensure the efficacy and safety of the final product, a validated analytical method for the quantification of the active pharmaceutical ingredient (API) is crucial. This document provides a detailed protocol for an HPLC method that can accurately and reliably measure the concentration of this compound, and can also be used to monitor its stability by separating it from potential degradation products.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase by sonication before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Sample Preparation: For the assay of a pharmaceutical formulation, take a quantity of the powdered formulation equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The chromatograms of the stressed samples were compared with that of an unstressed standard to evaluate the resolution between the parent drug and any degradation products.

Table 2: Summary of Forced Degradation Studies

Stress ConditionTimeObservation
0.1 N HCl 2 hoursSignificant degradation with distinct degradant peaks.
0.1 N NaOH 30 minutesExtensive degradation observed.
3% H₂O₂ 1 hourModerate degradation.
Thermal (80°C) 24 hoursMinor degradation observed.
Photolytic (UV light) 48 hoursMinimal degradation.
Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

ParameterResult
Linearity Range 10 - 100 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of standard drug was spiked into a placebo mixture and the samples were analyzed.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80% 4039.899.50.8
100% 5050.2100.40.5
120% 6059.799.50.7
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days.

Table 5: Precision Data

Precision Type% RSD (n=6)
Repeatability (Intra-day) 0.65
Intermediate Precision (Inter-day) 1.12
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The system suitability parameters were monitored after each change.

Table 7: Robustness Study

Parameter Varied% RSD of Peak AreaTailing Factor
Flow Rate (0.9 mL/min) 0.81.1
Flow Rate (1.1 mL/min) 0.91.2
Mobile Phase (-2% Acetonitrile) 1.21.1
Mobile Phase (+2% Acetonitrile) 1.11.2
Temperature (28°C) 0.71.1
Temperature (32°C) 0.61.1

Protocol Workflow and Diagrams

The following diagrams illustrate the key workflows described in this application note.

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Standard Solution Preparation hplc_injection Inject Samples and Standards prep_std->hplc_injection prep_sample Sample Solution Preparation prep_sample->hplc_injection hplc_system->hplc_injection hplc_data Data Acquisition hplc_injection->hplc_data results_analysis Data Analysis hplc_data->results_analysis val_specificity Specificity report_generation Report Generation val_specificity->report_generation val_linearity Linearity val_linearity->report_generation val_accuracy Accuracy val_accuracy->report_generation val_precision Precision val_precision->report_generation val_lod_loq LOD & LOQ val_lod_loq->report_generation val_robustness Robustness val_robustness->report_generation results_analysis->val_specificity results_analysis->val_linearity results_analysis->val_accuracy results_analysis->val_precision results_analysis->val_lod_loq results_analysis->val_robustness

Caption: Overall experimental workflow for the HPLC analysis of this compound.

Sample_Preparation_Workflow start Start: Pharmaceutical Formulation weigh Weigh Formulation (equivalent to 100 mg API) start->weigh dissolve Dissolve in Mobile Phase with Sonication weigh->dissolve dilute_stock Dilute to 100 mL (Stock Sample Solution) dissolve->dilute_stock filter Filter through 0.45 µm Syringe Filter dilute_stock->filter dilute_working Further Dilute to Working Concentration filter->dilute_working inject Inject into HPLC System dilute_working->inject

Caption: Detailed workflow for the preparation of sample solutions.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method is stability-indicating, as it can effectively separate the parent drug from its degradation products. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound in pharmaceutical formulations.

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Cefcanel in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefcanel in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies. The methodology encompasses a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed based on established protocols for analogous cephalosporin antibiotics and is presented with detailed experimental procedures, quantitative performance data, and a visual workflow diagram to ensure easy implementation and reliable results.

Introduction

Cefcanel is a cephalosporin antibiotic. As with many antibiotics, understanding its pharmacokinetic profile is crucial for determining optimal dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the determination of Cefcanel in plasma, which can be readily adapted for use in various research and drug development settings. The described method is analogous to validated methods for other cephalosporins, ensuring a high probability of successful implementation.

Experimental Protocols

Materials and Reagents
  • Cefcanel reference standard

  • Internal Standard (IS) (e.g., a structurally similar cephalosporin or a stable isotope-labeled Cefcanel)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for efficient separation.

Sample Preparation

A protein precipitation method is employed for the extraction of Cefcanel from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

Mass Spectrometric Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by infusing a standard solution of Cefcanel and the IS. A precursor ion ([M+H]+) and a stable product ion should be selected for each analyte.

Quantitative Data Summary

The following tables represent typical validation parameters expected for a robust bioanalytical method, based on data from similar cephalosporin assays.[1][2][3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Cefcanel1 - 10001> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
CefcanelLLOQ1< 15%< 15%± 15%
Low QC3< 15%< 15%± 15%
Mid QC100< 15%< 15%± 15%
High QC800< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
CefcanelLow QC3> 85%85% - 115%
High QC800> 85%85% - 115%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is_acetonitrile Add Acetonitrile with IS (300 µL) plasma_sample->add_is_acetonitrile vortex1 Vortex (1 min) add_is_acetonitrile->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject Sample (5 µL) reconstitute->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: LC-MS/MS workflow for Cefcanel analysis in plasma.

Conclusion

The LC-MS/MS protocol described in this application note provides a robust and sensitive method for the quantification of Cefcanel in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic studies and therapeutic drug monitoring research. The provided performance characteristics, based on established methods for similar analytes, demonstrate that this protocol can yield reliable and accurate data.

References

Application Notes and Protocols: Cefcanel Daloxate for the Treatment of Staphylococcus aureus Infections in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefcanel daloxate in treating Staphylococcus aureus (S. aureus) infections in murine models. This document includes a summary of the available efficacy data, detailed experimental protocols for a relevant in vivo model, and visualizations of the mechanism of action and experimental workflow.

Introduction

This compound is a prodrug of cefcanel, an oral cephalosporin antibiotic.[1] Cephalosporins belong to the β-lactam class of antibiotics and are known for their bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] They act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[2][4][5] Staphylococcus aureus is a major human pathogen responsible for a variety of infections, ranging from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia.[6] Mouse models of S. aureus infection are crucial for the preclinical evaluation of new antimicrobial agents like this compound.[7][8]

Mechanism of Action

Cefcanel, the active metabolite of this compound, exerts its antibacterial effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. By binding to and inactivating these PBPs, cefcanel prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[2][3][4] In S. aureus, PBP2 and PBP3 are considered essential, and their inhibition is a key factor in the efficacy of cephalosporins.[9][10]

cluster_Cell Staphylococcus aureus Cell cluster_PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall (Peptidoglycan) Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Weakened Cell Wall leads to Cytoplasmic_Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm PBP PBP2 & PBP3 PBP->Cell_Wall Cross-links Peptidoglycan Cefcanel Cefcanel (Active form of this compound) Cefcanel->PBP Binds to Inhibition Inhibition Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Substrate for Inhibition->PBP Inhibits Transpeptidation

Mechanism of action of Cefcanel against S. aureus.

In Vivo Efficacy in a Mouse Thigh Infection Model

A study was conducted to assess the in vivo efficacy of this compound in a localized thigh infection model in mice using a single strain of S. aureus.[1] The results demonstrated that oral administration of this compound led to a significant reduction in the number of viable bacteria in the infected thigh muscle.[1]

Quantitative Data Summary
Treatment GroupDose (mmol/kg)Dosing RegimenOutcome
This compound0.1 or 0.5Three oral doses, 70 minutes apart~90% reduction in viable bacterial count
Cefaclor0.1 or 0.5Three oral doses, 70 minutes apart~90% reduction in viable bacterial count
Untreated ControlN/AN/A4 to 10-fold increase in bacterial numbers within 6 hours

Data extracted from the abstract of a comparative study.[1]

Pharmacokinetics

Experimental Protocols

The following is a detailed protocol for a neutropenic mouse thigh infection model, a standard model for evaluating the in vivo efficacy of antimicrobial agents against S. aureus.[1][6][7][8]

Protocol: Neutropenic Mouse Thigh Infection Model for S. aureus

1. Animal Model:

  • Species: Female ICR (CD-1) or Swiss mice.[1][6][7]

  • Age: 5-6 weeks old.[1][7]

  • Housing: House animals in accordance with institutional guidelines, providing ad libitum access to food and water.[6]

2. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally (i.p.) to render the mice neutropenic. A common regimen is two doses: 150 mg/kg given 4 days prior to infection and 100 mg/kg given 1 day before infection.[1][6][7][8] This ensures that the bacterial clearance is primarily due to the antimicrobial agent and not the host's immune response.

3. Preparation of Bacterial Inoculum:

  • Culture S. aureus (e.g., strain ATCC 29213) in a suitable broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.[6]

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) or normal saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL).[1][6][7]

4. Infection Procedure:

  • Anesthetize the mice using an appropriate method (e.g., isoflurane).

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.[1][6][7]

5. Drug Administration:

  • Initiate treatment at a specified time post-infection (e.g., 1-2 hours).[1][6]

  • Administer this compound orally via gavage at the desired doses (e.g., 0.1 and 0.5 mmol/kg).[1]

  • The dosing schedule should be clearly defined (e.g., three doses administered 70 minutes apart).[1]

  • Include a vehicle control group and potentially a positive control group (e.g., another cephalosporin like cefaclor).[1]

6. Efficacy Assessment:

  • At a predetermined time point after the final dose (e.g., 6 hours post-infection), euthanize the mice.[1]

  • Aseptically excise the infected thigh muscle.[1]

  • Weigh the tissue and homogenize it in a known volume of sterile PBS.[1]

  • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[1]

  • Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU).

  • Calculate the bacterial load per gram of tissue.

  • The efficacy of the treatment is determined by comparing the CFU/gram of tissue in the treated groups to the untreated control group.[1]

Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Inoculum Prepare S. aureus Inoculum Start->Inoculum Infection Intramuscular Thigh Infection Neutropenia->Infection Inoculum->Infection Treatment Administer this compound (Oral) Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Tissue_Harvest Excise and Homogenize Thigh Muscle Euthanasia->Tissue_Harvest Plating Serial Dilution and Plating Tissue_Harvest->Plating Incubation Incubate and Count CFU Plating->Incubation Analysis Data Analysis (CFU/gram of tissue) Incubation->Analysis

Experimental workflow for the mouse thigh infection model.

Conclusion

The available data, although limited, suggests that this compound is effective in reducing S. aureus burden in a mouse thigh infection model.[1] Its efficacy is comparable to that of cefaclor, with the potential advantage of a longer half-life.[1] The provided protocols and diagrams offer a framework for researchers to design and execute in vivo studies to further investigate the potential of this compound for the treatment of S. aureus infections. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Cefcanel against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Cefcanel is a third-generation cephalosporin antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including clinically relevant species such as Escherichia coli.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to evaluate the efficacy of a new antimicrobial agent and to monitor the emergence of resistance. This document provides detailed protocols for determining the MIC of Cefcanel against E. coli using the broth microdilution method, a standardized and widely accepted technique.

Mechanism of Action

Cephalosporins, including Cefcanel, are bactericidal β-lactam antibiotics.[2][3] Their mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cefcanel disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[1][3]

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F MraY MraY UDP_NAM_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Nascent_PG->PBP Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Cefcanel Cefcanel Cefcanel->PBP Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by Cefcanel.

Data Presentation: Comparative MIC Data

The following table summarizes hypothetical but realistic MIC data for Cefcanel and other common cephalosporins against susceptible and resistant strains of E. coli. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.

AntibioticE. coli StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Cefcanel ATCC 25922 (Susceptible) 0.125 0.25 0.06 - 0.5
Cefcanel Clinical Isolate (ESBL-producing) 32 >128 8 - >128
CefotaximeATCC 25922 (Susceptible)0.1250.250.06 - 0.5
CefotaximeClinical Isolate (ESBL-producing)64>25616 - >256
CeftazidimeATCC 25922 (Susceptible)0.250.50.125 - 1
CeftazidimeClinical Isolate (ESBL-producing)128>25632 - >256
CefepimeATCC 25922 (Susceptible)0.060.1250.03 - 0.25
CefepimeClinical Isolate (ESBL-producing)16644 - 128

MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates. ESBL: Extended-Spectrum Beta-Lactamase.

Experimental Protocols

Broth Microdilution MIC Assay Workflow

The following diagram outlines the major steps involved in the broth microdilution assay for determining the MIC of Cefcanel against E. coli.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform 2-fold Serial Dilutions of Cefcanel in 96-well Plate prep_media->serial_dilution prep_antibiotic Prepare Cefcanel Stock Solution prep_antibiotic->serial_dilution prep_inoculum Prepare E. coli Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized E. coli Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Sterility and Growth Controls inoculate->controls incubate Incubate Plates at 35-37°C for 16-20 hours controls->incubate read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Broth Microdilution MIC Assay Workflow.

Detailed Methodology: Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

4.2.1. Materials

  • Cefcanel analytical standard

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

4.2.2. Preparation of Reagents and Inoculum

  • Cefcanel Stock Solution:

    • Prepare a stock solution of Cefcanel at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the manufacturer).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • E. coli Inoculum Preparation:

    • From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 to get an intermediate suspension, which is then further diluted 1:2 in the wells.

4.2.3. Assay Procedure

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the Cefcanel working solution (e.g., 128 µg/mL, prepared from the stock) to the wells in the first column.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension (prepared to result in a final concentration of 5 x 10⁵ CFU/mL) to each well containing the antibiotic dilutions and the growth control well.

  • Controls:

    • Growth Control: One well containing 100 µL of CAMHB and 10 µL of the inoculum, with no antibiotic.

    • Sterility Control: One well containing 100 µL of uninoculated CAMHB.

4.2.4. Incubation and MIC Determination

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of Cefcanel at which there is no visible growth (no turbidity) compared to the growth control well.

Conclusion

The broth microdilution method provides a reliable and reproducible means of determining the MIC of Cefcanel against E. coli. Accurate MIC data is crucial for establishing the in vitro efficacy of this antibiotic, informing clinical breakpoints, and monitoring for the development of resistance. Adherence to standardized protocols, such as those outlined by CLSI, is essential for generating high-quality, comparable data.

References

Application Notes and Protocols for Testing Cefcanel Efficacy Using Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell culture infection models to evaluate the efficacy of Cefcanel, a third-generation cephalosporin antibiotic. The included protocols offer detailed methodologies for establishing in vitro infections with key bacterial pathogens and assessing the antimicrobial activity of Cefcanel.

Introduction to Cefcanel

Cefcanel is a semisynthetic, orally absorbed cephalosporin antibiotic.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis.[2][3] Cefcanel binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] This interference with cell wall assembly leads to bacterial cell lysis and death.[2] Cefcanel has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[4][5]

Cefcanel In Vitro Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefcanel against various bacterial strains, providing a baseline for its antimicrobial spectrum. The MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefcanel against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (methicillin-susceptible)--1[4]
Staphylococcus epidermidis (methicillin-susceptible)--1[4]
Streptococcus pyogenes--0.015-1[4]
Streptococcus pneumoniae45-0.015-1[4][5]
Clostridium spp.--0.25[4]

Table 2: In Vitro Activity of Cefcanel against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Moraxella catarrhalis10-1[4][5]
Haemophilus influenzae25--[4][5]
Escherichia coli84->64[4][5]
Klebsiella pneumoniae84->64[4][5]
Klebsiella aerogenes---[5]
Proteus mirabilis---[5]
Enterobacter cloacae-->64 (50% resistant)[4]
Citrobacter freundii-->64 (50% resistant)[4]

Note: Cefcanel is susceptible to hydrolysis by certain β-lactamases (e.g., TEM-1, TEM-3), which can lead to resistance in some Gram-negative bacteria.[4] Methicillin-resistant staphylococci are also resistant to Cefcanel.[4]

Visualizing Cefcanel's Mechanism of Action

The following diagram illustrates the molecular mechanism by which Cefcanel exerts its antibacterial effect.

cluster_0 Bacterial Cell Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Leads to Peptidoglycan Synthesis->Bacterial Cell Wall Disruption PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis->PBPs PBPs->Peptidoglycan Synthesis Inhibition Cefcanel Cefcanel Cefcanel->PBPs Binds to & Inactivates

Cefcanel's mechanism of action.

Experimental Protocols

Prior to conducting infection assays, it is crucial to determine the potential cytotoxicity of Cefcanel on the selected mammalian cell line to ensure that any observed reduction in bacterial viability is not due to a toxic effect on the host cells.

Protocol 1: Cefcanel Cytotoxicity Assay

This protocol outlines a standard MTT assay to assess the cytotoxicity of Cefcanel on a chosen mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HaCaT, A549, RAW264.7)

  • Complete cell culture medium

  • Cefcanel stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Cefcanel in complete cell culture medium. The concentration range should encompass and exceed the expected therapeutic concentrations.

  • Remove the medium from the wells and replace it with the Cefcanel dilutions. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24 hours (or a duration relevant to the planned infection assay).

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

Protocol 2: Keratinocyte Infection Model with Staphylococcus aureus

This model is suitable for studying skin and soft tissue infections.

Cell Line: Human keratinocytes (e.g., HaCaT)

Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923)

Materials:

  • HaCaT cells

  • Complete keratinocyte growth medium

  • S. aureus culture

  • Tryptic Soy Broth (TSB)

  • Cefcanel

  • Gentamicin

  • PBS

  • Triton X-100 (0.1% in PBS)

  • 24-well tissue culture plates

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Cell Culture: Seed HaCaT cells in 24-well plates and grow to confluence. Eighteen hours prior to infection, switch to antibiotic-free medium.[6]

  • Bacterial Preparation: Inoculate S. aureus in TSB and grow overnight at 37°C with shaking. The next day, dilute the culture in fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.5).

  • Infection: Wash the confluent HaCaT monolayers twice with PBS. Infect the cells with S. aureus at a multiplicity of infection (MOI) of 10 in antibiotic-free medium.[6]

  • Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion and invasion.[6]

  • Antibiotic Treatment:

    • To kill extracellular bacteria, aspirate the medium, wash the cells three times with PBS, and add fresh medium containing a high concentration of an antibiotic that does not readily penetrate eukaryotic cells, such as gentamicin (e.g., 100 µg/mL), for 1-2 hours.

    • After the gentamicin treatment, wash the cells again with PBS and add fresh medium containing different concentrations of Cefcanel (at non-cytotoxic concentrations determined in Protocol 1). Include a no-Cefcanel control.

  • Incubate for the desired treatment period (e.g., 4, 8, or 24 hours).

  • Quantification of Intracellular Bacteria:

    • Aspirate the medium and wash the cells three times with PBS.

    • Lyse the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Perform serial dilutions of the cell lysate and plate on TSA plates.

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

Protocol 3: Lung Epithelial Cell Infection Model with Streptococcus pneumoniae

This model is relevant for studying respiratory tract infections.

Cell Line: Human lung adenocarcinoma epithelial cells (e.g., A549)

Bacterial Strain: Streptococcus pneumoniae (e.g., ATCC 49619)

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • S. pneumoniae culture

  • Todd-Hewitt broth supplemented with yeast extract (THY)

  • Cefcanel

  • Gentamicin

  • PBS

  • Triton X-100 (0.1% in PBS)

  • 24-well tissue culture plates

  • Blood agar plates

Procedure:

  • Cell Culture: Seed A549 cells in 24-well plates and grow to 80-90% confluence.[7] Two hours before infection, replace the medium with serum-free medium.[7]

  • Bacterial Preparation: Grow S. pneumoniae in THY broth to the mid-logarithmic phase (OD600 ≈ 0.35-0.40).[7]

  • Infection: Wash the A549 cell monolayers with PBS. Infect the cells with S. pneumoniae at an MOI of 15 in serum-free medium.[7]

  • Incubate for 3 hours at 37°C in a 5% CO2 incubator.[8]

  • Antibiotic Treatment:

    • To eliminate extracellular bacteria, aspirate the medium, wash the cells, and add fresh medium containing gentamicin (150 µg/mL) for 1 hour.[8]

    • After the gentamicin treatment, wash the cells and add fresh medium containing various concentrations of Cefcanel.

  • Incubate for the desired treatment duration.

  • Quantification of Intracellular Bacteria:

    • Lyse the cells with 0.1% Triton X-100.

    • Serially dilute the lysate and plate on blood agar plates.

    • Incubate the plates and count the CFU.

Protocol 4: Macrophage Infection Model for Intracellular Efficacy

This model is useful for assessing the activity of Cefcanel against bacteria that can survive within phagocytic cells.

Cell Line: Murine macrophage-like cells (e.g., RAW 264.7)

Bacterial Strain: Escherichia coli or Staphylococcus aureus

Materials:

  • RAW 264.7 cells

  • Complete DMEM with 10% FBS

  • Bacterial culture

  • Luria-Bertani (LB) broth or TSB

  • Cefcanel

  • Gentamicin

  • PBS

  • Triton X-100 (1% in PBS)

  • 24-well tissue culture plates

  • LB or TSA plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 24-well plates and grow to confluence.[1]

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase.

  • Infection: Infect the confluent macrophage monolayers at an MOI of 10.[1] Centrifuge the plates at a low speed (e.g., 1000 rpm for 5 minutes) to bring the bacteria into contact with the cells.[1]

  • Incubate for 1 hour at 37°C in a 5% CO2 incubator to allow for phagocytosis.[1]

  • Antibiotic Treatment:

    • To kill extracellular bacteria, wash the cells three times with PBS and add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) for 2 hours.[1]

    • Subsequently, replace the medium with fresh medium containing a lower concentration of gentamicin (e.g., 50 µg/mL) and the desired concentrations of Cefcanel.[1]

  • Incubate for the desired treatment period (e.g., up to 24 hours).

  • Quantification of Intracellular Bacteria:

    • Wash the cells thoroughly with PBS.

    • Lyse the macrophages with 1% Triton X-100.

    • Serially dilute the lysate and plate on appropriate agar plates.

    • Incubate and count the CFU.

Experimental Workflow and Data Analysis

The following diagram outlines the general workflow for assessing Cefcanel's efficacy in a cell culture infection model.

cluster_workflow Experimental Workflow Start Start Cell_Culture Seed Mammalian Cells Start->Cell_Culture Bacterial_Prep Prepare Bacterial Inoculum Start->Bacterial_Prep Infection Infect Cells (Co-incubation) Cell_Culture->Infection Bacterial_Prep->Infection Extracellular_Kill Kill Extracellular Bacteria (e.g., Gentamicin) Infection->Extracellular_Kill Cefcanel_Treatment Treat with Cefcanel Extracellular_Kill->Cefcanel_Treatment Lysis Lyse Mammalian Cells Cefcanel_Treatment->Lysis Quantification Quantify Intracellular Bacteria (CFU Counting) Lysis->Quantification Analysis Data Analysis (% Bacterial Reduction) Quantification->Analysis End End Analysis->End

Workflow for Cefcanel efficacy testing.

Data should be analyzed by comparing the number of viable intracellular bacteria in Cefcanel-treated wells to the untreated control wells. The results can be expressed as the percentage of bacterial reduction or log reduction in CFU. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of Cefcanel's efficacy against clinically relevant bacterial pathogens using established cell culture infection models. These models provide a more biologically relevant system than traditional broth microdilution assays by incorporating the host cell-pathogen interaction. By following these detailed methodologies, researchers can obtain valuable data on the intracellular activity of Cefcanel, contributing to a more comprehensive understanding of its therapeutic potential.

References

Application Notes and Protocols for the Oral Administration of Cefcanel Daloxate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Cefcanel daloxate for oral administration in preclinical animal research. The following protocols are based on the available physicochemical data and established formulation strategies for poorly soluble compounds and cephalosporin prodrugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug substance is fundamental to developing a stable and bioavailable formulation. Key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₇H₂₇N₅O₉S₃ChEMBL
Molecular Weight 661.74 g/mol ChEMBL
AlogP 1.82ChEMBL
Acidic pKa 11.14ChEMBL
Basic pKa 7.04ChEMBL
Aqueous Solubility Data not available. Experimental determination is highly recommended.-

Note: The AlogP value suggests moderate lipophilicity. The pKa values indicate that the ionization and, consequently, the solubility of this compound will be dependent on the pH of the gastrointestinal tract.

Pre-formulation Experimental Workflow

Prior to selecting a final formulation strategy, a series of pre-formulation studies are essential. The following workflow outlines the key decision-making steps.

Preformulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Development & Evaluation start This compound API solubility Determine Aqueous Solubility (pH 2, 4.5, 6.8, 7.4) start->solubility stability Assess pH-dependent Stability (e.g., HPLC analysis over time) solubility->stability decision Solubility & Stability Assessment stability->decision solution Solution Formulation decision->solution Sufficiently Soluble & Stable suspension Suspension Formulation decision->suspension Poorly Soluble & Stable lipid Lipid-Based Formulation decision->lipid Poorly Soluble & Lipophilic proto_sol Protocol 1: Aqueous Solution solution->proto_sol proto_susp Protocol 2: Aqueous Suspension suspension->proto_susp proto_lipid Protocol 3: Lipid-Based Formulation lipid->proto_lipid eval Evaluate Formulation (Physical & Chemical Stability, In Vivo Tolerability) proto_sol->eval proto_susp->eval proto_lipid->eval

Caption: Pre-formulation and formulation development workflow for this compound.

Formulation Strategies and Protocols

Based on the known physicochemical properties and the potential for poor aqueous solubility, three primary formulation strategies are proposed: an aqueous solution, an aqueous suspension, and a lipid-based formulation.

Strategy 1: Aqueous Solution

This is the simplest approach and should be considered if the aqueous solubility of this compound is found to be sufficient for the required dose.

Signaling Pathway for Solution Formulation Decision

Solution_Decision_Pathway solubility_check Is Aqueous Solubility > Required Dose Concentration? stability_check Is the Drug Stable in the Chosen Vehicle? solubility_check->stability_check Yes consider_alternative Consider Alternative Formulation (Suspension or Lipid-Based) solubility_check->consider_alternative No proceed_solution Proceed with Solution Formulation stability_check->proceed_solution Yes stability_check->consider_alternative No

Caption: Decision pathway for selecting a solution formulation.

Protocol 1: Preparation of an Aqueous Solution of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

  • pH adjusting agents (e.g., 0.1 N HCl, 0.1 N NaOH)

  • Volumetric flasks

  • Stir plate and stir bars

  • Calibrated pH meter

Methodology:

  • Vehicle Preparation: Prepare the desired volume of 0.5% w/v methylcellulose by slowly adding the methylcellulose to purified water while stirring continuously until a clear solution is formed.

  • Solubility Test: In a small-scale trial, determine the approximate solubility of this compound in the chosen vehicle.

  • pH Adjustment (if necessary): Based on pre-formulation stability data, adjust the pH of the vehicle to a range where this compound exhibits maximum solubility and stability. The basic pKa of 7.04 suggests that solubility may be enhanced in slightly acidic conditions.

  • Drug Dissolution: Weigh the required amount of this compound and add it to a volumetric flask containing a portion of the pH-adjusted vehicle.

  • Mixing: Stir the mixture until the drug is completely dissolved. Gentle warming or sonication may be employed if it does not affect the drug's stability.

  • Final Volume Adjustment: Once dissolved, add the vehicle to the final volume and mix thoroughly.

  • Final pH Check: Measure and record the final pH of the formulation.

  • Storage: Store the solution as per the stability data, typically at 2-8°C and protected from light.

Strategy 2: Aqueous Suspension

If this compound has low aqueous solubility, a suspension is a common and effective formulation choice for oral administration in animal studies.

Experimental Workflow for Suspension Formulation

Suspension_Workflow start Poorly Soluble this compound micronization Particle Size Reduction (e.g., Micronization) start->micronization vehicle_selection Select Suspending & Wetting Agents (e.g., Methylcellulose, Tween 80) micronization->vehicle_selection preparation Prepare Suspension vehicle_selection->preparation homogeneity Assess Homogeneity and Resuspendability preparation->homogeneity stability_testing Conduct Physical & Chemical Stability Studies homogeneity->stability_testing Lipid_Formulation_Logic start This compound (AlogP = 1.82) solubility_lipid Determine Solubility in Lipids, Surfactants, and Co-solvents start->solubility_lipid formulation_type Select Formulation Type (e.g., SMEDDS) solubility_lipid->formulation_type optimization Optimize Excipient Ratios formulation_type->optimization characterization Characterize Formulation (Droplet Size, Emulsification Time) optimization->characterization stability Assess Physical & Chemical Stability characterization->stability

Application Notes and Protocols for Cefcanel Daloxate in the Context of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cefcanel daloxate is an investigational oral cephalosporin. Publicly available data on its clinical efficacy and safety in the treatment of respiratory tract infections is limited. The following information is compiled from preclinical and early-phase clinical studies and should be interpreted with caution.

Introduction

This compound is a prodrug of cefcanel, a cephalosporin antibiotic with a spectrum of activity that includes common respiratory pathogens.[1] As a prodrug, this compound is designed for enhanced oral absorption, after which it is hydrolyzed to release the active moiety, cefcanel.[1][2] These notes provide an overview of the available data and standardized protocols relevant to the investigation of this compound for respiratory tract infections.

Mechanism of Action

This compound is a double ester prodrug. Following oral administration, it is hydrolyzed in the intestinal lumen and/or mucosa to its active form, cefcanel. Cefcanel, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to cell lysis and death.

This compound Mechanism of Action cluster_absorption Gastrointestinal Tract cluster_action Bacterial Cell Cefcanel_daloxate This compound (Oral Administration) Hydrolysis Hydrolysis by Esterases Cefcanel_daloxate->Hydrolysis Intestinal Lumen / Mucosa Cefcanel_active Cefcanel (Active Moiety) Hydrolysis->Cefcanel_active PBP Penicillin-Binding Proteins (PBPs) Cefcanel_active->PBP Binds to Cell_wall Peptidoglycan Synthesis PBP->Cell_wall Inhibits Lysis Cell Lysis and Death Cell_wall->Lysis Leads to

Caption: Prodrug activation and mechanism of action of cefcanel.

Data Presentation

In Vitro Activity

Cefcanel has demonstrated in vitro activity against key respiratory pathogens. The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency.

Table 1: In Vitro Activity of Cefcanel Against Common Respiratory Pathogens

OrganismMIC Range (µg/mL)MIC90 (µg/mL)Comparator Agents' MIC90 (µg/mL)
Streptococcus pneumoniae0.015 - 1Not ReportedCefuroxime, Cefaclor, Cephalexin, Cefixime: Comparable
Haemophilus influenzaeNot ReportedNot ReportedMore active than many available oral cephalosporins[1]
Moraxella catarrhalisNot Reported1Cefuroxime: Similar; Cefixime: 16-fold lower
Methicillin-susceptible Staphylococcus aureus (MSSA)Not Reported1Superior to other tested oral cephalosporins

Data compiled from available in vitro studies.[3]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in healthy volunteers and individuals with impaired renal function following a single oral dose of 300 mg of this compound hydrochloride.[1][4]

Table 2: Pharmacokinetic Parameters of Cefcanel after Oral Administration of this compound (300 mg)

ParameterHealthy VolunteersPatients with Renal Impairment
Cmax (mg/L) Lower than CefaclorNot explicitly stated, but expected to be higher with decreased GFR
Tmax (h) Not explicitly statedNot explicitly stated
AUC (mg·h/L) Not explicitly statedLogarithmically increases with decreasing GFR[1]
t1/2 (h) Longer than CefaclorLogarithmically increases with decreasing GFR[4]
Renal Clearance Linearly correlated with GFRDecreased
Fraction Excreted in Urine Linearly correlated with GFRDecreased

GFR: Glomerular Filtration Rate. Data from studies on this compound hydrochloride.[1][4][5]

Experimental Protocols

Protocol for In Vitro Susceptibility Testing (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of cefcanel against respiratory pathogens using the broth microdilution method.

Objective: To determine the lowest concentration of cefcanel that inhibits the visible growth of a microorganism.

Materials:

  • Cefcanel analytical standard

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Haemophilus Test Medium (HTM) for H. influenzae

  • CAMHB supplemented with 2-5% lysed horse blood for S. pneumoniae

  • 96-well microtiter plates

  • Bacterial isolates of S. pneumoniae, H. influenzae, M. catarrhalis

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35-37°C, with 5% CO2 for S. pneumoniae and H. influenzae)

Procedure:

  • Preparation of Cefcanel Stock Solution: Prepare a stock solution of cefcanel in a suitable solvent and dilute it to the desired starting concentration in the appropriate broth medium.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of cefcanel to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This results in wells with decreasing concentrations of the antibiotic.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial isolates on appropriate agar plates overnight.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (or 20-24 hours for S. pneumoniae). Incubate plates with S. pneumoniae and H. influenzae in an atmosphere of 5% CO2.

  • Reading Results: The MIC is the lowest concentration of cefcanel at which there is no visible growth (turbidity) in the wells.

MIC_Determination_Workflow Start Start: Isolate Respiratory Pathogens Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well Plates with Serial Dilutions of Cefcanel Prepare_Plates->Inoculate Incubate Incubate Plates (16-24h, 35-37°C, with CO2 if needed) Inoculate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End: Determine MIC Value Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol for In Vivo Efficacy (Mouse Thigh Infection Model)

The following is a generalized protocol based on a published study assessing the in vivo efficacy of this compound, though not in a respiratory infection model.[5] This model is useful for determining the in vivo bactericidal activity of an antibiotic.

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial load in a localized infection model.

Materials:

  • This compound

  • Comparator antibiotic (e.g., cefaclor)

  • Vehicle for oral administration

  • Mice (e.g., specific pathogen-free female mice)

  • Bacterial strains (e.g., S. aureus, E. coli, K. pneumoniae)

  • Brain Heart Infusion broth or other suitable culture medium

  • Homogenizer

  • Agar plates for viable counts

Procedure:

  • Inoculum Preparation: Culture the test organism to the mid-logarithmic phase, wash, and resuspend the bacteria in saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection: Induce a localized thigh infection by injecting 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Treatment:

    • At a predetermined time post-infection (e.g., 15 minutes for Gram-negative, 60 minutes for Gram-positive bacteria), administer this compound or the comparator antibiotic orally via gavage.[5]

    • Administer multiple doses at specified intervals (e.g., three doses 70 minutes apart).[5]

    • Include a control group that receives only the vehicle.

  • Sample Collection: At various time points after the first dose, euthanize groups of mice.

  • Bacterial Load Determination:

    • Aseptically excise the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate onto appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: Compare the reduction in bacterial counts in the treated groups to the growth in the control group. A significant reduction (e.g., ≥ 90%) indicates efficacy.[5]

Hypothetical Phase II Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)

Disclaimer: The following is a hypothetical protocol, as published results from such a trial for this compound are not available.

Title: A Phase II, Randomized, Double-Blind Study to Evaluate the Efficacy and Safety of this compound in the Treatment of Adults with Mild-to-Moderate Community-Acquired Pneumonia.

Objectives:

  • Primary: To assess the clinical cure rate at the test-of-cure (TOC) visit in patients treated with this compound.

  • Secondary: To evaluate the microbiological response, safety, and tolerability of this compound.

Study Design:

  • Randomized, double-blind, multicenter study.

  • Investigational Arm: this compound (e.g., 300-500 mg orally every 12 hours).

  • Comparator Arm: Standard-of-care oral antibiotic for CAP (e.g., amoxicillin-clavulanate).

  • Duration of Treatment: 7-10 days.

Inclusion Criteria:

  • Adults aged 18 years or older.

  • Clinical diagnosis of mild-to-moderate CAP (e.g., based on PORT score).

  • Radiographic evidence of a new infiltrate on chest X-ray.

  • At least two clinical signs of infection (e.g., fever, cough, purulent sputum, leukocytosis).

Exclusion Criteria:

  • Severe CAP requiring hospitalization in an ICU.

  • Known or suspected infection with atypical pathogens (e.g., Mycoplasma pneumoniae, Legionella pneumophila) or methicillin-resistant S. aureus (MRSA).

  • Hypersensitivity to cephalosporins or other β-lactam antibiotics.

  • Significant renal or hepatic impairment.

Assessments:

  • Screening: Physical examination, medical history, chest X-ray, baseline laboratory tests, sputum and blood cultures.

  • On-treatment: Monitoring of clinical signs and symptoms, adverse events.

  • End-of-Treatment (EOT): Clinical assessment.

  • Test-of-Cure (TOC) Visit (7-14 days after EOT): Primary efficacy endpoint assessment, repeat chest X-ray.

Endpoints:

  • Primary Efficacy Endpoint: Clinical cure, defined as the resolution of signs and symptoms of pneumonia at the TOC visit.

  • Secondary Efficacy Endpoints: Microbiological eradication or presumed eradication of the baseline pathogen.

  • Safety Endpoints: Incidence and severity of adverse events, changes in laboratory values.

Hypothetical_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A Treatment Arm A: this compound Randomization->Arm_A Arm_B Treatment Arm B: Comparator Antibiotic Randomization->Arm_B Treatment_Period Treatment Period (7-10 days) Arm_A->Treatment_Period Arm_B->Treatment_Period EOT_Visit End-of-Treatment (EOT) Visit Treatment_Period->EOT_Visit TOC_Visit Test-of-Cure (TOC) Visit (7-14 days post-EOT) EOT_Visit->TOC_Visit Data_Analysis Data Analysis (Efficacy and Safety) TOC_Visit->Data_Analysis

Caption: Logical workflow for a hypothetical Phase II CAP trial.

References

Application Notes and Protocols: Cefcanel Daloxate in Localized Thigh Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Cefcanel daloxate in preclinical localized thigh infection models. This information is intended to guide the in vivo assessment of this compound's efficacy against common bacterial pathogens.

This compound is an oral prodrug cephalosporin, which is converted to its active form, cefcanel, in the body.[1] It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The murine thigh infection model is a well-established and highly standardized in vivo system for the initial evaluation of antimicrobial agents, mimicking human soft tissue infections.[2] This model is particularly useful for studying pharmacokinetics (PK) and pharmacodynamics (PD) to determine the optimal dosing regimens.[3][4][5]

Mechanism of Action: Cephalosporins

Cephalosporins, including the active metabolite cefcanel, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[6] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The potent antibacterial activity of cephalosporins is often attributed to their high affinity for target PBPs and their stability against bacterial β-lactamases.[7]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to Cefcanel Cefcanel (Active Metabolite) Cefcanel->PBP Inhibits

Caption: Cefcanel's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in a murine thigh infection model and provide comparative pharmacodynamic targets for other cephalosporins against common pathogens.

Table 1: Efficacy of this compound in a Murine Thigh Infection Model [1]

OrganismTreatmentDose (mmol/kg)Number of DosesTime Post-InfectionEfficacy Outcome
S. aureusThis compound0.1 or 0.53 (70 min apart)6 hours~90% reduction in viable count
E. coliThis compound0.1 or 0.53 (70 min apart)6 hours~90% reduction in viable count
K. pneumoniaeThis compound0.1 or 0.53 (70 min apart)6 hours~90% reduction in viable count
S. aureus, E. coli, K. pneumoniaeUntreated ControlN/AN/A6 hours4 to 10-fold increase in bacterial count

Table 2: Pharmacokinetic Profile of Cefcanel vs. Cefaclor in Mice [1]

DrugPeak Plasma ConcentrationPeak Muscle ConcentrationHalf-life
Cefcanel (from daloxate)Lower than CefaclorLower than CefaclorLonger than Cefaclor
CefaclorHigher than CefcanelHigher than CefcanelShorter than Cefcanel

Table 3: Comparative Pharmacodynamic Targets for Cephalosporins Against S. aureus and E. coli in Murine Thigh Infection Models

Cephalosporin GenerationOrganismPK/PD IndexStasis Target (%T > MIC)1-log Kill Target (%T > MIC)Reference
1st - 3rd Generation (Oral)S. aureus%fT > MIC25 - 35%35 - 45%[8]
1st - 3rd Generation (Oral)E. coli%fT > MIC40 - 50%45 - 75%[8]
3rd Generation (Ceftibuten)Enterobacterales%fT > MIC39%67%[9]
CefquinomeS. aureus%fT > MIC30 - 37%44 - 54%[5]

Experimental Protocols

The following protocols are detailed methodologies for conducting localized thigh infection studies with this compound. These are based on the available literature for this compound and supplemented with standard procedures for the murine thigh infection model.[1][4][5][10]

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is standard for evaluating antimicrobial efficacy, particularly for pathogens that may not establish a robust infection in immunocompetent animals.[2]

1. Animal Model:

  • Species: Female ICR (CD-1) or Swiss mice.[4][11]

  • Age: 5-6 weeks.[4]

  • Weight: 23-27 g.[10]

  • Housing: Animals should be housed in accordance with institutional guidelines with ad libitum access to food and water.[11]

2. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally (i.p.).

  • Day -4: 150 mg/kg cyclophosphamide.[4][10]

  • Day -1: 100 mg/kg cyclophosphamide.[4][10]

  • This regimen typically induces neutropenia (<100 neutrophils/mm³) for at least 3 days.[10][11]

3. Inoculum Preparation:

  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213), Escherichia coli (e.g., ATCC 25922), Klebsiella pneumoniae.[1][3]

  • Culture the bacterial strain overnight on appropriate agar (e.g., Trypticase Soy Agar with 5% sheep's blood).[4]

  • Inoculate colonies into a broth medium (e.g., Mueller-Hinton Broth) and incubate to achieve logarithmic phase growth.[5]

  • Wash the bacterial cells by centrifugation and resuspend in sterile saline to the desired concentration (e.g., ~1 x 10⁷ CFU/mL).[4][9]

4. Infection Procedure:

  • Anesthetize mice using isoflurane or other appropriate methods.[10]

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[4]

5. Drug Administration:

  • Route: Oral gavage for this compound.

  • Dosing: Based on the study by G. H. H. Struyker-Boudier et al., doses of 0.1 or 0.5 mmol/kg can be used.[1]

  • Timing:

    • For Gram-positive infections (S. aureus), initiate treatment 60 minutes post-infection.[1]

    • For Gram-negative infections (E. coli, K. pneumoniae), initiate treatment 15 minutes post-infection.[1]

  • Regimen: Administer three doses, each 70 minutes apart.[1]

  • A vehicle control group should receive the same volume of the vehicle used to dissolve/suspend this compound.

6. Efficacy Assessment:

  • At predetermined time points (e.g., 6 hours post-infection), euthanize mice by CO₂ asphyxiation.[1][5]

  • Aseptically dissect the entire thigh muscle.[4][11]

  • Homogenize the thigh tissue in a fixed volume of sterile phosphate-buffered saline (PBS) or 0.9% saline (e.g., 3 mL).[4][5]

  • Perform serial 10-fold dilutions of the thigh homogenate in sterile PBS.

  • Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[4]

  • Incubate plates overnight at 37°C.

  • Enumerate bacterial colonies to determine the number of CFU per thigh. The limit of detection is typically 100 CFU/thigh.[10]

  • Efficacy is measured by the reduction in log₁₀ CFU/thigh compared to the untreated control group at the end of the experiment.

cluster_prep Preparation (Days -4 to 0) cluster_exp Experiment (Day 0) InduceNeutropenia Induce Neutropenia (Cyclophosphamide) InfectThigh Infect Thigh (IM) InduceNeutropenia->InfectThigh Day 0 PrepareInoculum Prepare Bacterial Inoculum PrepareInoculum->InfectThigh AdministerDrug Administer Cefcanel daloxate (Oral) InfectThigh->AdministerDrug 15-60 min post-infection Euthanize Euthanize Mice AdministerDrug->Euthanize At predetermined time ProcessThigh Process Thigh for CFU Count Euthanize->ProcessThigh

Caption: Workflow for Murine Thigh Infection Model.

Protocol 2: Pharmacokinetic Analysis

To determine the PK profile of cefcanel following oral administration of this compound.

1. Animal Model and Dosing:

  • Use infected, neutropenic mice as described in Protocol 1 to ensure the PK data is relevant to the efficacy model.

  • Administer a single oral dose of this compound.

2. Sample Collection:

  • At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), collect blood samples via retro-orbital plexus or cardiac puncture.

  • Process blood to obtain plasma and store at -80°C until analysis.[12]

  • At each time point, a separate cohort of animals can be euthanized to collect thigh muscle tissue.

3. Sample Analysis:

  • Determine the concentration of cefcanel in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

4. Data Analysis:

  • Use non-compartmental analysis to determine key PK parameters, including:

    • Cmax (peak concentration)

    • Tmax (time to peak concentration)

    • AUC (Area Under the Curve)

    • t½ (half-life)

This comprehensive approach will allow researchers to establish a clear relationship between the dose, exposure, and efficacy of this compound in a clinically relevant preclinical model.

References

Troubleshooting & Optimization

Technical Support Center: Cefcanel Daloxate Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Cefcanel daloxate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported oral bioavailability?

A1: this compound is an oral cephalosporin prodrug. The active antibacterial agent, cefcanel, is released after oral administration.[1][2][3] The absolute oral bioavailability of cefcanel following administration of this compound hydrochloride is approximately 40%.[1]

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

A2: As a double ester prodrug, the primary challenges likely include:

  • Premature hydrolysis of the ester linkages by intestinal esterases before the prodrug can be absorbed.[2][4][5][6]

  • Incomplete absorption of the intact prodrug across the intestinal epithelium.

  • Degradation of the molecule in the gastrointestinal tract. A significant portion of this compound is metabolized in the GI tract, with over 30% of urinary excretion being metabolites other than the active cefcanel.[1]

  • Physicochemical properties such as solubility and stability of the prodrug itself.[7]

Q3: How does food impact the oral bioavailability of this compound?

A3: For many cephalosporin ester prodrugs, administration with food increases bioavailability.[1][8][9] This is a critical factor to consider in both preclinical and clinical study design. The increased bioavailability may be due to increased residence time in the upper GI tract, enhanced dissolution, or stimulated bile secretion which can aid in the solubilization of lipophilic prodrugs.

Q4: Are intestinal transporters involved in the absorption of this compound?

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
Low and variable oral bioavailability in animal studies. Premature hydrolysis of the ester prodrug in the gastrointestinal lumen.1. Formulation with Esterase Inhibitors: Co-administer with generally regarded as safe (GRAS) esterase inhibitors (note: this is an experimental approach and requires careful toxicological evaluation).2. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or lipid-based nanoparticle formulation to protect the ester linkage from enzymatic degradation.[6][13]3. Solid-State Characterization: Ensure the crystalline form of the drug substance is stable and consistent between batches.
Poor dose proportionality. Saturation of an active transport mechanism or solubility-limited absorption at higher doses.1. Solubility Enhancement: Conduct solubility studies in various biorelevant media (SGF, FaSSIF, FeSSIF). If solubility is low, consider particle size reduction (micronization, nanocrystals) or formulation as an amorphous solid dispersion.[14]2. Permeability Assessment: Use a Caco-2 permeability assay to investigate if efflux transporters are involved and if they become saturated at higher concentrations.[15][16]
Unexpectedly high levels of inactive metabolites. Instability of the cephalosporin core (e.g., Δ² isomerization) or extensive gut wall metabolism.1. Stability Studies: Perform stability studies in simulated gastric and intestinal fluids to assess chemical degradation. While Δ² isomerization is possible for cephalosporins, enzymatic hydrolysis to the active Δ³ form is often faster in the gut.[2][4][5]2. In Vitro Metabolism: Use liver and intestinal microsomes to identify the primary metabolic pathways.
Significant food effect observed (negative or inconsistent). Altered dissolution or GI transit time; interaction with food components.1. Controlled Feeding Protocols: Standardize feeding protocols in animal studies (e.g., specific diet composition, fasting period).2. Formulation Design: Develop a formulation that minimizes the food effect, such as a nanocrystal suspension or a SEDDS.[17]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Cefcanel (Active Metabolite) after Oral Administration of this compound Hydrochloride

ParameterValueSpeciesReference
Absolute Bioavailability~40%Human[1]
Time to Peak Plasma Concentration (tmax)~1 hourHuman[1]
Elimination Half-life (t½)~1 hourHuman[1]
Urinary Excretion (as cefcanel)38.2 ± 3.8%Human[1]
Peak Plasma Level (relative to Cefaclor)LowerMouse[2]
Half-life (relative to Cefaclor)LongerMouse[2]

Table 2: Stability of Cephalosporin Prodrug Esters in Different Media (Illustrative Data based on similar compounds)

Data below is hypothetical and for illustrative purposes, based on trends observed for other cephalosporin prodrugs like Cefetamet pivoxil.[5]

CompoundMediumHalf-life (t½) in hoursPrimary Degradation Product
Cephalosporin Prodrug EsterPhosphate Buffer (pH 7.4)4.3Δ²-cephalosporin
Cephalosporin Prodrug EsterHuman Intestinal Juice (pH 7.4)0.78Δ³-cephalosporin (active)

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

Objective: To assess the dissolution rate of different this compound formulations in biorelevant media.

Apparatus: USP Apparatus 2 (Paddle)

Media:

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

Method:

  • Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.[18]

  • Add the this compound formulation (e.g., tablet, capsule, or powder) to 900 mL of the dissolution medium.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound and to investigate the potential involvement of active transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[15][16]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound (at various concentrations) to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.

  • Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters (a ratio > 2 is often considered indicative of active efflux).[16]

  • Inhibitor Studies: To identify specific transporters, conduct the permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[16]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation Initial Formulation (e.g., Powder in Capsule) dissolution Dissolution Testing (SGF, FaSSIF, FeSSIF) formulation->dissolution sedds Lipid-Based Formulation (SEDDS) sedds->dissolution nanocrystal Nanocrystal Formulation nanocrystal->dissolution caco2 Caco-2 Permeability (Papp, Efflux Ratio) dissolution->caco2 pk_study Pharmacokinetic Study (Rodent Model) caco2->pk_study bioavailability Calculate Bioavailability (AUC oral / AUC IV) pk_study->bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

prodrug_activation_pathway cef_daloxate This compound (Prodrug) absorbed_prodrug Absorbed Prodrug (Intact) cef_daloxate->absorbed_prodrug Intestinal Absorption premature_hydrolysis Premature Hydrolysis (Gut Lumen) cef_daloxate->premature_hydrolysis Intestinal Esterases cefanel Cefcanel (Active Drug in Systemic Circulation) absorbed_prodrug->cefanel Systemic Esterases unabsorbed_cefanel Unabsorbed Cefcanel premature_hydrolysis->unabsorbed_cefanel

Caption: Bioactivation pathway of this compound.

troubleshooting_logic start Low Bioavailability Observed check_solubility Is dissolution rate-limiting? start->check_solubility check_permeability Is permeability rate-limiting? check_solubility->check_permeability No improve_solubility Enhance Solubility (e.g., Micronization, Amorphous Solid Dispersion) check_solubility->improve_solubility Yes check_stability Is GI stability an issue? check_permeability->check_stability No improve_permeability Investigate Transporters (Caco-2 with inhibitors) check_permeability->improve_permeability Yes improve_stability Protective Formulation (e.g., Lipid-based system) check_stability->improve_stability Yes

Caption: Logical flow for troubleshooting low bioavailability.

References

Technical Support Center: Overcoming Cefcanel Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Cefcanel-resistant clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is Cefcanel and what is its spectrum of activity?

A1: Cefcanel is an orally absorbed cephalosporin antibiotic.[1] It demonstrates excellent activity against methicillin-susceptible Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, as well as Streptococcus pyogenes and Streptococcus pneumoniae.[1] However, its efficacy is limited against methicillin-resistant staphylococci and many Gram-negative bacteria that produce beta-lactamase enzymes.[1]

Q2: What are the primary mechanisms of resistance to Cefcanel?

A2: The main mechanisms of resistance to Cefcanel and other cephalosporins are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Cefcanel is known to be hydrolyzed by TEM-1, TEM-3, and Bro-1 β-lactamases.[1]

  • Target Site Modification: Alterations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, which reduce the binding affinity of the drug.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels in Gram-negative bacteria, which restrict the entry of the antibiotic into the cell.[2]

  • Efflux Pumps: The active transport of the antibiotic out of the bacterial cell by efflux pumps.

Q3: How can I determine if my clinical isolate is resistant to Cefcanel due to β-lactamase production?

A3: You can perform a β-lactamase activity assay. A common method is the chromogenic nitrocefin test. Nitrocefin is a cephalosporin analog that changes color from yellow to red when its β-lactam ring is hydrolyzed by a β-lactamase. A rapid color change upon exposure of the bacterial isolate to nitrocefin indicates the presence of β-lactamase activity.

Troubleshooting Guide

Problem: My clinical isolate shows a high Minimum Inhibitory Concentration (MIC) for Cefcanel.

This guide will walk you through a series of steps to investigate and potentially overcome Cefcanel resistance in your clinical isolate.

Troubleshooting_Cefcanel_Resistance start Start: High Cefcanel MIC Observed step1 Step 1: Confirm Resistance Repeat MIC testing to ensure the result is reproducible. start->step1 step2 Step 2: Investigate Resistance Mechanism Perform a β-lactamase assay (e.g., Nitrocefin test). step1->step2 decision1 Is the β-lactamase test positive? step2->decision1 step3a Step 3a: Test Combination Therapy Perform a checkerboard assay with Cefcanel and a β-lactamase inhibitor (e.g., clavulanic acid, tazobactam). decision1->step3a Yes step3b Step 3b: Consider Alternative Mechanisms Investigate efflux pump activity or PBP modifications. decision1->step3b No decision2 Is synergy observed (FIC Index ≤ 0.5)? step3a->decision2 outcome2 Outcome 2: Alternative Strategy Needed Explore efflux pump inhibitors or different classes of antibiotics. step3b->outcome2 outcome1 Outcome 1: Resistance Overcome Combination therapy is a viable strategy. decision2->outcome1 Yes outcome3 Outcome 3: Complex Resistance Resistance may be multifactorial (e.g., β-lactamase plus porin loss). Consider whole-genome sequencing. decision2->outcome3 No

Caption: Troubleshooting workflow for Cefcanel-resistant isolates.

Data Presentation

Table 1: In Vitro Activity of Cefcanel Against Selected Clinical Isolates
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1530.51
Staphylococcus epidermidis1530.52
Escherichia coli (high β-lactamase producers)->64>64

Data sourced from a study on the in vitro activity of Cefcanel.[1]

Table 2: Representative Example of Overcoming Cephalosporin Resistance with a β-Lactamase Inhibitor
Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosaCeftazidime alone>64>64
Ceftazidime + Avibactam (4 µg/mL)48
Enterobacteriaceae (Ceftazidime-resistant)Ceftazidime alone>256>256
Ceftazidime + Avibactam (4 µg/mL)0.51

This data is illustrative and demonstrates the principle of synergy between a cephalosporin and a β-lactamase inhibitor.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate

  • Cefcanel (or other antibiotic) stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of Cefcanel in CAMHB in the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

    • Typically, for a final volume of 100 µL per well, 50 µL of the appropriate antibiotic concentration is added to each well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow start Start: MIC Testing prep_inoculum 1. Prepare and standardize bacterial inoculum to 0.5 McFarland. start->prep_inoculum prep_plate 2. Prepare serial dilutions of Cefcanel in a 96-well plate. prep_inoculum->prep_plate inoculate 3. Inoculate the plate with the standardized bacterial suspension. prep_plate->inoculate incubate 4. Incubate at 35°C for 16-20 hours. inoculate->incubate read_results 5. Read the plate and determine the MIC. incubate->read_results end End: MIC Value Obtained read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

Objective: To assess the in vitro interaction between two antimicrobial agents (e.g., Cefcanel and a β-lactamase inhibitor).

Procedure:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of Cefcanel along the x-axis and the β-lactamase inhibitor along the y-axis.

    • The final plate should contain a range of concentrations for each drug, both alone and in every possible combination.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension prepared as for the MIC test (final concentration of ~5 x 10⁵ CFU/mL).

    • Incubate under the same conditions as the MIC test.

  • Interpretation and Calculation:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

  • Synergy Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Nitrocefin Assay for β-Lactamase Detection

Objective: To rapidly detect the production of β-lactamase by a bacterial isolate.

Materials:

  • Nitrocefin solution (typically 0.5-1.0 mg/mL in PBS with a small amount of DMSO)

  • Microscope slide or filter paper

  • Sterile loop or applicator stick

Procedure:

  • Preparation:

    • Place a drop of the yellow nitrocefin solution onto a microscope slide or a piece of filter paper.

  • Inoculation:

    • Using a sterile loop, pick a few colonies of the test organism and smear them into the drop of nitrocefin.

  • Observation:

    • Observe for a color change. A positive result is indicated by a change from yellow to red/pink, which usually occurs within 5-10 minutes for potent β-lactamase producers. The observation period can be extended up to 30 minutes for weaker producers.

Resistance_Mechanisms cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis beta_lactamase β-Lactamase Inactivated_Cefcanel Inactivated Cefcanel beta_lactamase->Inactivated_Cefcanel efflux_pump Efflux Pump Cefcanel_out Cefcanel efflux_pump->Cefcanel_out porin Porin Channel Cefcanel_in Cefcanel porin->Cefcanel_in Cefcanel_out->porin Entry Cefcanel_in->PBP Inhibition Cefcanel_in->beta_lactamase Hydrolysis Cefcanel_in->efflux_pump Expulsion

Caption: Mechanisms of bacterial resistance to Cefcanel.

References

Troubleshooting Cefcanel daloxate degradation in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Cefcanel daloxate, with a specific focus on its degradation in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic conditions a concern?

A1: this compound is a prodrug of the cephalosporin antibiotic, Cefcanel.[1] Like other β-lactam antibiotics, its chemical stability is a critical factor in its development and formulation.[2][3] Degradation in acidic environments, such as the stomach or certain experimental buffers, can lead to a loss of therapeutic efficacy and the formation of potentially reactive degradation products.[4]

Q2: What are the primary degradation pathways for cephalosporins like this compound in acidic conditions?

A2: Under acidic conditions, the main degradation pathway for cephalosporins is the hydrolysis of the β-lactam ring, which is crucial for their antibacterial activity.[2][5][6] Other reported degradation pathways include intramolecular reactions, such as the formation of lactones, and rearrangements of the dihydrothiazine ring.[5][7][8] For cephalosporins with an acetoxymethyl group, hydrolysis of this ester can also occur.[2]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and reliable method for monitoring the degradation of cephalosporins is High-Performance Liquid Chromatography (HPLC).[9][10][11][12] An HPLC method can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound and characterization of the degradants, often in combination with mass spectrometry (LC-MS).[3][4][7]

Q4: What are the expected degradation products of this compound in an acidic medium?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on related cephalosporins, you can anticipate products resulting from β-lactam ring opening.[5][6][8] Depending on the specific structure of Cefcanel, other products from side-chain cleavage or rearrangements may also be formed.[5][7]

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound in my acidic formulation/buffer. What could be the cause?

A1: Rapid degradation is expected for many cephalosporins in highly acidic environments (e.g., pH < 4).[2][6][13] The rate of degradation is dependent on pH, temperature, and buffer composition.[6][13][14] Consider the following:

  • pH: Is the pH of your medium lower than necessary for your experiment? Cephalosporin stability generally decreases as the pH moves away from a slightly acidic to neutral range (pH 4-7).[8]

  • Temperature: Are your experiments conducted at elevated temperatures? Degradation rates increase with temperature.[13]

  • Buffer Catalysis: Certain buffer species can catalyze the degradation.[6][14] If possible, investigate the effect of different buffer systems.

Q2: My HPLC analysis shows multiple unexpected peaks appearing over time. How can I identify if these are degradation products?

A2: The appearance of new peaks in your chromatogram that grow as the main this compound peak decreases is a strong indication of degradation. To confirm and identify these products, you can perform the following:

  • Forced Degradation Study: Intentionally degrade a sample of this compound under acidic conditions and compare the resulting chromatogram to your experimental samples.

  • LC-MS Analysis: Liquid chromatography coupled with mass spectrometry is a powerful tool for identifying unknown peaks by providing molecular weight and fragmentation data of the degradation products.[4]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solution in a range where this compound is most stable. For many cephalosporins, this is between pH 4 and 7.[8]

  • Temperature Control: Conduct experiments at the lowest feasible temperature and store solutions at refrigerated or frozen conditions when not in use.

  • Use of Co-solvents or Stabilizers: In some cases, the addition of co-solvents or specific excipients may improve stability, though this needs to be evaluated on a case-by-case basis.

  • Minimize Time in Acidic Conditions: Prepare acidic solutions of this compound immediately before use.

Data Presentation

Table 1: pH-Dependent Degradation of Structurally Related Cephalosporins

CephalosporinpHTemperature (°C)Half-lifeReference
Cephalothin1.035~25 hours[2]
Cephalexin1.035~25 hours[2]
Cefotaxime1.9Not SpecifiedNot Specified (degradation observed)[6]
Cefixime1-325Faster than at pH 4-7[8]

This table provides an overview of the stability of cephalosporins structurally related to this compound under acidic conditions. The data suggests that significant degradation can be expected at low pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Conditions

Objective: To intentionally degrade this compound under acidic stress to identify potential degradation products and understand its degradation pathway.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector or LC-MS

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • Pipette a known volume of the this compound stock solution into a volumetric flask.

    • Add a sufficient volume of 0.1 N HCl to initiate the degradation. The final concentration of the drug should be suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). The exact conditions may need to be optimized to achieve a target degradation of 10-20%.[4]

  • Sampling and Neutralization:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the sample by adding an equimolar amount of 0.1 N NaOH. This is crucial to stop the degradation process.

  • Sample Preparation for HPLC:

    • Dilute the neutralized sample with the mobile phase to a final concentration appropriate for your HPLC method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the intact this compound and the appearance and increase of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Visualizations

Acid_Degradation_Pathway Cefcanel_daloxate This compound Beta_Lactam_Hydrolysis β-Lactam Ring Hydrolysis Cefcanel_daloxate->Beta_Lactam_Hydrolysis H+ / H2O Intramolecular_Cyclization Intramolecular Cyclization Cefcanel_daloxate->Intramolecular_Cyclization H+ Other_Reactions Other Rearrangements/ Side-chain Cleavage Cefcanel_daloxate->Other_Reactions H+ Inactive_Product Inactive Open-Ring Product Beta_Lactam_Hydrolysis->Inactive_Product Lactone_Product Lactone Derivative Intramolecular_Cyclization->Lactone_Product Other_Products Other Degradation Products Other_Reactions->Other_Products

Caption: Proposed degradation pathways for this compound in acidic conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Add_Acid Add 0.1 N HCl Prep_Stock->Add_Acid Incubate Incubate at Elevated Temperature Add_Acid->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Neutralize Neutralize with 0.1 N NaOH Sample->Neutralize Dilute_Filter Dilute and Filter Neutralize->Dilute_Filter HPLC_Analysis HPLC / LC-MS Analysis Dilute_Filter->HPLC_Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

References

Optimizing Cefcanel daloxate dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefcanel Daloxate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. The information is designed to help optimize dosage while minimizing potential side effects during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound hydrochloride is an oral cephalosporin prodrug. It is a double cephem ester of Cefcanel, which is the active antimicrobial compound.[1][2] After oral administration, this compound is hydrolyzed in the intestinal lumen and gut wall, releasing Cefcanel into the bloodstream.[1] Like other cephalosporin antibiotics, Cefcanel's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death.[3][4] Its potent antibacterial activity is attributed to its high affinity for target enzymes and stability against beta-lactamases.[5]

Q2: What is the primary route of metabolism and excretion for Cefcanel?

A2: Cefcanel, the active metabolite of this compound, is primarily excreted via renal pathways.[2][6] Studies have shown a linear correlation between Cefcanel's renal clearance and glomerular filtration rate (GFR).[1][2] This is a critical consideration in studies involving subjects with impaired renal function, as decreased GFR can lead to a longer plasma elimination half-life.[1][2]

Q3: What are the known side effects associated with this compound and similar cephalosporins?

A3: While specific adverse event data for this compound is limited, cephalosporins as a class are generally well-tolerated.[6][7] The most common side effects are gastrointestinal, including diarrhea, nausea, vomiting, and abdominal pain.[6][7][8][9] Other potential side effects, though less common, can include allergic reactions (e.g., skin rash, itching), secondary infections like oral thrush or vaginal yeast infections, and rare instances of liver or kidney function changes.[7][10][11][12]

Q4: How does the bioavailability of this compound compare to other oral cephalosporins?

A4: this compound was developed to improve absorption compared to Cefcanel itself, owing to its lipophilic and hydrophilic properties.[1] In animal models, this compound administration resulted in lower peak plasma and tissue concentrations of the active compound (Cefcanel) compared to cefaclor, but it displayed a longer half-life.[13] This suggests a different pharmacokinetic profile that could influence dosing schedules.

Troubleshooting Guide

Issue 1: Higher-than-expected plasma concentration of Cefcanel in experimental subjects.

  • Possible Cause 1: Renal Impairment. Reduced kidney function can significantly decrease the excretion of Cefcanel, leading to its accumulation.[1][2]

    • Troubleshooting Step: Screen subjects for renal function using creatinine clearance or GFR assessment before initiating the experiment. If using an animal model with induced renal insufficiency, adjust the dosage accordingly.

  • Possible Cause 2: Drug-Drug Interaction. Co-administration with drugs that affect renal tubular secretion, such as probenecid, can reduce the excretion of cephalosporins and increase their plasma concentration.[6]

    • Troubleshooting Step: Review all co-administered compounds to check for known interactions with cephalosporins. If an interacting agent is necessary, consider a dose reduction of this compound and increase monitoring frequency.

Issue 2: Onset of severe diarrhea in study subjects.

  • Possible Cause 1: High Dosage. Gastrointestinal distress is a common dose-related side effect of many oral antibiotics.[7]

    • Troubleshooting Step: Review the dosage regimen. If the dose is at the higher end of the therapeutic window, consider a dose-reduction experiment to find a better-tolerated level that maintains efficacy.

  • Possible Cause 2: Clostridium difficile-associated diarrhea. A serious, though rare, side effect of antibiotic use is the overgrowth of C. difficile bacteria.[7]

    • Troubleshooting Step: If diarrhea is severe, watery, or contains blood/mucus, immediately seek veterinary or medical consultation. Discontinuation of the drug may be necessary, and specific tests for C. difficile should be performed.

Issue 3: Inconsistent efficacy or bacterial clearance at a standard dose.

  • Possible Cause 1: Poor Absorption. The absorption of the prodrug can be influenced by gastrointestinal conditions.

    • Troubleshooting Step: Ensure consistent administration protocols. Administering with or without food can affect absorption. While this compound's food effect is not detailed, related drugs like cephalexin can be taken without regard to meals.[11] Standardize this in your protocol.

  • Possible Cause 2: Bacterial Resistance. The target bacteria may possess resistance mechanisms, such as beta-lactamases that can inactivate the antibiotic.[4][5]

    • Troubleshooting Step: Confirm the susceptibility of the bacterial strain being used with a Minimum Inhibitory Concentration (MIC) test. Cefcanel is noted to be stable against many beta-lactamases, but resistance is still possible.[5]

Data Presentation: Side Effect Profile

As specific dose-escalation side effect data for this compound is not publicly available, the following table provides a representative model based on typical cephalosporin side effect profiles. This table is intended for illustrative purposes to guide experimental design.

Dosage TierIncidence of DiarrheaIncidence of Nausea/VomitingObservations of Skin Rash
Low Dose (e.g., 0.1 mmol/kg)< 5%< 2%< 1%
Medium Dose (e.g., 0.5 mmol/kg)[13]5-10%2-5%1-2%
High Dose (e.g., 1.0 mmol/kg)10-20%5-12%2-4%

Experimental Protocols

Protocol 1: Assessing Pharmacokinetics in a Rodent Model

  • Objective: To determine the plasma concentration curve and half-life of Cefcanel following oral administration of this compound.

  • Subjects: Healthy adult male Sprague-Dawley rats (n=6 per group).

  • Procedure:

    • Fast animals overnight but allow access to water.

    • Administer this compound orally via gavage at a predetermined dose (e.g., 0.5 mmol/kg).[13]

    • Collect blood samples (approx. 0.2 mL) via tail vein or saphenous vein at time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Process blood to separate plasma and store at -80°C.

    • Analyze plasma concentrations of Cefcanel using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

  • Data Analysis: Plot the mean plasma concentration versus time to determine Cmax (maximum concentration), Tmax (time to maximum concentration), and calculate the elimination half-life (t½).

Protocol 2: Monitoring for Gastrointestinal Side Effects

  • Objective: To quantify the incidence and severity of diarrhea following this compound administration.

  • Subjects: Experimental subjects (rodent or other species) housed in individual cages with absorbent bedding.

  • Procedure:

    • Administer this compound daily at the desired dose for the study duration (e.g., 7 days).

    • Observe each subject twice daily for signs of gastrointestinal distress.

    • Record fecal consistency using a standardized scoring system (e.g., 0=normal, 1=soft, 2=loose/unformed, 3=watery/diarrhea).

    • Note any changes in appetite, water intake, or body weight, as these can be secondary indicators of distress.

  • Data Analysis: Calculate the mean daily fecal score for each dosage group. Statistically compare scores between the treatment and control groups to determine dose-dependent effects.

Visualizations

Signaling Pathways & Workflows

G cluster_absorption Absorption & Activation cluster_action Mechanism of Action This compound (Oral) This compound (Oral) Intestinal Lumen Intestinal Lumen This compound (Oral)->Intestinal Lumen Monoester Intermediate Monoester Intermediate Intestinal Lumen->Monoester Intermediate Gut Wall Gut Wall Monoester Intermediate->Gut Wall Cefcanel (Active) Cefcanel (Active) Gut Wall->Cefcanel (Active) Bacterial Cell Bacterial Cell Cefcanel (Active)->Bacterial Cell PBPs Penicillin-Binding Proteins (PBPs) Cefcanel (Active)->PBPs Binds to & Inhibits Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to

Caption: Prodrug activation and mechanism of action for this compound.

G start Start: Define Dose Cohorts (Low, Medium, High) administer Administer this compound (e.g., Daily for 7 days) start->administer observe Daily Clinical Observation (Fecal Score, Weight, Behavior) administer->observe pk_sample Pharmacokinetic Sampling (e.g., Day 1 & Day 7) administer->pk_sample efficacy Assess Efficacy Endpoint (e.g., Bacterial Load Reduction) administer->efficacy analyze Analyze Data (PK, Side Effects, Efficacy) observe->analyze pk_sample->analyze efficacy->analyze decision Tolerability & Efficacy Met? analyze->decision stop End: Optimal Dose Range Identified decision->stop Yes adjust Refine Dosage & Re-test decision->adjust No adjust->administer

Caption: Experimental workflow for dosage optimization and side effect monitoring.

References

Cefcanel Daloxate Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common crystallization challenges encountered during experiments with Cefcanel Daloxate.

Frequently Asked Questions (FAQs)

Q1: What is the typical crystalline form of this compound?

This compound is typically supplied as a white to yellowish-orange crystalline powder.[1][2] The specific crystalline form can be crucial as different polymorphs may exhibit varying solubility and stability characteristics. One patent describes the preparation of specific crystal forms of ceftriaxone sodium to control the quality and stability of the final product.[3]

Q2: What are the common solvents used for the crystallization of this compound?

This compound, as ceftriaxone sodium, is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1][2] A mixture of water and an organic solvent like ethanol or acetone is often used in purification and crystallization processes. One patented method for preparing ceftriaxone sodium crystals involves dissolving it in a mixed solvent of purified water and dehydrated alcohol, followed by the addition of more dehydrated alcohol to induce crystallization.[4]

Q3: My this compound solution is forming a precipitate with a calcium-containing solution. Why is this happening?

This is a well-documented issue. This compound, as ceftriaxone, can form an insoluble precipitate with calcium ions.[5][6][7][8] This interaction is a significant concern, particularly in intravenous administration, as it can lead to the formation of ceftriaxone-calcium crystals.[5][8] The crystallization is dependent on the concentrations of both ceftriaxone and free calcium and can occur under physiological conditions.[5]

Q4: Can different crystalline forms of this compound affect its properties?

Yes, different polymorphs or crystalline subtypes can have different physicochemical properties. For instance, a Chinese patent suggests that different subtypes of ceftriaxone sodium crystals can affect the turbidity of their aqueous solutions, which may correlate with the incidence of allergic reactions.[3] The amorphous form of a drug is generally more soluble but less stable than its crystalline counterparts.[9][10]

Q5: What are the key differences between the amorphous and crystalline forms of a drug like this compound?

Crystalline forms have a highly ordered molecular structure, while amorphous forms are disordered.[9] Key differences are summarized in the table below.

PropertyCrystalline FormAmorphous Form
Purity Generally higherMay contain more impurities
Stability More physically and chemically stableLess stable, can convert to crystalline form
Solubility LowerHigher
Melting Point Sharp and typically higherBroader range, lower glass transition temperature
Hygroscopicity Less hygroscopicMore hygroscopic
Flowability Better flow characteristicsPoorer flow characteristics

This table is a general comparison based on typical properties of active pharmaceutical ingredients.[9][11]

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Low Yield During Crystallization
Possible Cause Troubleshooting Step
Incorrect Solvent System: The solvent or anti-solvent ratio may not be optimal for crystallization.Review the solubility data for this compound in your chosen solvents.[1][2][12] Experiment with different solvent/anti-solvent ratios on a small scale to determine the optimal conditions for crystal formation and yield.
Precipitation with Calcium: Presence of calcium ions in the solution is causing the formation of insoluble ceftriaxone-calcium salts.[5][8]Ensure all glassware is thoroughly cleaned and that none of the reagents or buffers used contain calcium salts. If the presence of calcium is unavoidable in a downstream application, consider the implications for solubility.
Temperature Fluctuations: Inconsistent temperature control can lead to rapid, uncontrolled precipitation or failure to crystallize.A patented process for preparing ceftriaxone mentions carrying out the reaction at temperatures between -20°C and 30°C, with a preference for 0°C to 10°C.[13] Implement precise temperature control during the crystallization process. A slow cooling ramp is often beneficial for growing larger, more uniform crystals.
pH of the Solution: The pH of the aqueous solution can affect the solubility and stability of this compound. The pH of a 1% aqueous solution of ceftriaxone sodium is approximately 6.7.[1][2]Measure and adjust the pH of your solution to be within the optimal range for this compound stability and crystallization.
Issue 2: Formation of Amorphous Product Instead of Crystalline Solid
Possible Cause Troubleshooting Step
Rapid Precipitation: Fast addition of anti-solvent or rapid cooling can lead to the formation of an amorphous solid instead of crystals.Slow down the addition of the anti-solvent. Implement a gradual cooling profile to allow sufficient time for crystal nucleation and growth.
High Supersaturation: A very high concentration of the solute can favor amorphous precipitation.Experiment with slightly lower starting concentrations of this compound.
Presence of Impurities: Certain impurities can inhibit crystal growth.Ensure the purity of your starting material. Consider an additional purification step if necessary.
Issue 3: Poor Crystal Quality (e.g., small, needle-like crystals, agglomeration)
Possible Cause Troubleshooting Step
High Nucleation Rate: A high rate of nucleation can lead to the formation of many small crystals.Reduce the level of supersaturation by adjusting the concentration or cooling rate. Consider using a seeding strategy with pre-existing high-quality crystals.
Insufficient Agitation: Inadequate mixing can lead to localized high supersaturation and agglomeration.Optimize the agitation speed to ensure a homogenous solution without causing crystal breakage.
Aging/Digestion Time: Insufficient time for the crystals to mature can result in a poor crystal habit.One patented method emphasizes the importance of a "standing" step to allow sufficient time for crystal formation and growth.[3] Incorporate an aging or digestion step after the initial crystallization, where the crystal slurry is held at a constant temperature with gentle agitation.

Experimental Protocols

Protocol 1: Recrystallization of this compound (as Ceftriaxone Sodium) for Purity Enhancement

This protocol is a general guideline based on common recrystallization principles and information from related patents.[4][13]

  • Dissolution: Dissolve the crude this compound powder in a minimal amount of a suitable solvent system, such as a mixture of purified water and an organic solvent like tetrahydrofuran or dimethylacetamide, at a controlled temperature (e.g., 0-10°C).[13]

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a pre-chilled anti-solvent (e.g., dehydrated alcohol or acetone) to the solution with gentle agitation until slight turbidity is observed.[4]

  • Cooling and Aging: Gradually cool the solution to a lower temperature (e.g., 5-10°C) and allow it to stand for a sufficient period (e.g., 8-12 hours) to promote crystal growth.[4]

  • Isolation: Collect the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a controlled temperature.

Visualizations

G cluster_0 Troubleshooting Crystallization Issues cluster_1 Problem Analysis cluster_2 Corrective Actions start Start: Crystallization Experiment issue Issue Encountered? (e.g., Low Yield, Amorphous Product) start->issue success Successful Crystallization issue->success No check_solvent Verify Solvent/Anti-solvent Ratio issue->check_solvent Yes check_temp Check Temperature Control issue->check_temp Yes check_ca Analyze for Calcium Contamination issue->check_ca Yes check_purity Assess Starting Material Purity issue->check_purity Yes adjust_solvent Optimize Solvent System check_solvent->adjust_solvent adjust_temp Implement Gradual Cooling check_temp->adjust_temp remove_ca Use Calcium-Free Reagents check_ca->remove_ca purify Purify Starting Material check_purity->purify adjust_solvent->start Re-run Experiment adjust_temp->start Re-run Experiment remove_ca->start Re-run Experiment purify->start Re-run Experiment

Caption: A workflow diagram for troubleshooting common crystallization problems.

G cluster_factors Promoting Factors ceftriaxone Ceftriaxone Anion precipitate Insoluble Ceftriaxone-Calcium Precipitate ceftriaxone->precipitate Forms complex with calcium Calcium Cation (Ca2+) calcium->precipitate Forms complex with concentration High Concentrations of Ceftriaxone and Calcium concentration->precipitate time Increased Time time->precipitate urine Urinary Environment urine->precipitate

References

Preventing Cefcanel daloxate hydrolysis during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefcanel daloxate. The information provided here will help in preventing its hydrolysis during storage and in designing stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is a cephalosporin prodrug. Specifically, it is a double ester of Cefcanel, the active antibacterial agent.[1] Prodrugs are designed to improve the absorption of the active drug. However, the ester linkages that facilitate this are susceptible to hydrolysis, which can lead to the premature breakdown of this compound into its active form and other degradation products before its intended use. This degradation can impact the potency and safety of the compound.

Q2: What are the primary factors that can cause the hydrolysis of this compound during storage?

The primary factors that can accelerate the hydrolysis of this compound, similar to other cephalosporins, include:

  • pH: Cephalosporins are generally most stable in a slightly acidic to neutral pH range (typically pH 4-6).[2] Both highly acidic and, more significantly, alkaline conditions can catalyze hydrolysis.

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis.

  • Moisture: As hydrolysis is a reaction with water, the presence of moisture, even atmospheric humidity, can promote the degradation of the compound, especially in solid form.

Q3: What are the visual or physical signs that my this compound sample may have undergone hydrolysis?

While chemical analysis is required for confirmation, you might observe the following signs of degradation:

  • Change in Color: A change from a white or off-white powder to a yellowish or brownish hue can indicate degradation.

  • Clumping or Stickiness: This may suggest the uptake of moisture, which can precede or accompany hydrolysis.

  • Change in Solubility: Significant degradation can alter the solubility characteristics of the compound.

Q4: What are the recommended storage conditions for this compound to minimize hydrolysis?

To minimize hydrolysis, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage. For short-term storage, a controlled room temperature below 25°C may be acceptable.

  • Humidity: Storage in a low-humidity environment or with a desiccant is crucial to prevent moisture-induced degradation.

  • Light: Protection from light is also advisable as it can catalyze other forms of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of Potency in Experiments Hydrolysis of this compound during storage.1. Review your storage conditions (temperature, humidity, container sealing). 2. Perform a stability analysis using a validated method like HPLC to determine the purity of your current stock. 3. If degradation is confirmed, acquire a new, quality-controlled batch of the compound.
Inconsistent Experimental Results Partial or variable degradation of the this compound stock.1. Aliquot the compound upon receipt to minimize repeated opening and closing of the main container, which exposes it to atmospheric moisture and temperature fluctuations. 2. Always allow the container to come to room temperature before opening to prevent condensation. 3. Re-evaluate the stability of your stock solution if it is prepared in advance and stored.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products due to hydrolysis.1. Compare the chromatogram with a reference standard of undegraded this compound. 2. The primary degradation products are likely to be Cefcanel and the daloxate moiety. Further degradation of the β-lactam ring can also occur. 3. Adjust your analytical method to ensure the separation and quantification of these degradation products.

Quantitative Stability Data

Disclaimer: The following data is for structurally related cephalosporins and should be used for estimation purposes only. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Cephalosporin Condition Parameter Value Reference
CefaclorpH 2.5, 25°C% Remaining after 72h95%[1]
CefaclorpH 6.0, 25°C% Remaining after 72h16%[1]
CefaclorpH 8.0, 25°C% Remaining after 72h3%[1]
CefiximepH 4-7, 25°CHydrolysis RateVery Slow[3]
CefiximepH > 7, 25°CHydrolysis RateRapid[3]
CephalexinpH 5.5, 60°CActivation Energy26.2 Kcal/mole[4]
CefazolinpH 5.5, 60°CActivation Energy24.3 Kcal/mole[4]

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its hydrolysis products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid)

  • Hydrochloric acid and Sodium hydroxide for forced degradation studies

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 4.0) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectrophotometric scan of this compound (typically in the range of 254-270 nm for cephalosporins).

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

5. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject this compound to stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for a specified time.

  • Neutral Hydrolysis: Reflux in water at 60°C.

  • Oxidative Degradation: Treat with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to UV light.

6. Method Validation: Validate the developed method as per ICH guidelines for:

  • Specificity: Ensure the peak for this compound is well-resolved from degradation product peaks.

  • Linearity: Assess the linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Evaluate the repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Robustness: Assess the method's performance with small, deliberate variations in chromatographic parameters.

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerating Conditions Cefcanel_daloxate This compound (Prodrug) Cefcanel Cefcanel (Active Drug) Cefcanel_daloxate->Cefcanel Hydrolysis of ester linkage 1 Daloxate Daloxate Moiety Cefcanel_daloxate->Daloxate Hydrolysis of ester linkage 2 Degradation_Products Further Degradation Products (e.g., β-lactam ring opening) Cefcanel->Degradation_Products High_Temp High Temperature High_Temp->Cefcanel_daloxate High_Low_pH High/Low pH High_Low_pH->Cefcanel_daloxate Moisture Moisture Moisture->Cefcanel_daloxate

Caption: Hydrolysis pathway of this compound under accelerating storage conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Weighing Weigh this compound Dissolution Dissolve in appropriate solvent Sample_Weighing->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject sample into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curve Integration->Quantification Reporting Report Results Quantification->Reporting Troubleshooting_Tree node_action node_action node_check node_check start Inconsistent Results or Loss of Potency? check_storage Are storage conditions (temp, humidity, light) optimal? start->check_storage check_handling Is the sample handling protocol appropriate? check_storage->check_handling Yes action_correct_storage Correct storage conditions: - Store at 2-8°C - Use desiccant - Protect from light check_storage->action_correct_storage No check_purity Is the purity of the stock confirmed? check_handling->check_purity Yes action_improve_handling Improve handling: - Aliquot stock - Equilibrate before opening check_handling->action_improve_handling No action_analyze_purity Analyze purity using a stability-indicating method (e.g., HPLC) check_purity->action_analyze_purity No action_new_sample Acquire a new batch of this compound check_purity->action_new_sample Yes, but still issues action_analyze_purity->action_new_sample Degradation confirmed

References

Technical Support Center: Cefcanel Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bioanalytical assays for Cefcanel. The information provided is based on established principles for the bioanalysis of cephalosporin antibiotics and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Cefcanel assay?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results for Cefcanel.[2][3] Endogenous components like phospholipids and exogenous materials from collection tubes can cause these effects.

Q2: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A2: Regulatory bodies like the FDA require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[4][5] This involves assessing the matrix effect in at least six different lots of the biological matrix.[4][6] The precision of quality control (QC) samples prepared in these different matrices should not exceed 15%, and the accuracy should be within ±15% of the nominal concentration.[6]

Q3: How can I qualitatively assess for the presence of matrix effects in my Cefcanel LC-MS/MS assay?

A3: A common qualitative method is the post-column infusion experiment.[1][7] In this technique, a constant flow of Cefcanel solution is infused into the mass spectrometer's ion source while a blank, extracted matrix sample is injected onto the LC column. Any dip or peak in the baseline signal at the retention time of Cefcanel indicates the presence of ion suppression or enhancement, respectively.[1][7]

Q4: What is the quantitative method to evaluate the magnitude of the matrix effect?

A4: The post-extraction spike method is used for quantitative assessment.[7][8] This involves comparing the peak response of Cefcanel spiked into a blank, extracted matrix (Set A) to the peak response of Cefcanel in a neat solution (Set B). The matrix factor (MF) is calculated as the ratio of the peak response in the presence of matrix to the peak response in the absence of matrix (MF = A/B). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses common issues related to matrix effects in Cefcanel bioanalytical assays.

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility between different biological matrix lots. Relative Matrix Effect: Different lots of biological fluid have varying compositions of endogenous components causing differential ion suppression or enhancement.- Evaluate matrix effect using at least six different sources of the biological matrix during method validation.[4][6]- If significant variability is observed, consider a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering components.[9][10]
Low analyte signal (ion suppression). - Endogenous Matrix Components: Co-elution of phospholipids or other endogenous molecules with Cefcanel.[2]- Exogenous Contaminants: Leachables from plasticware or anticoagulants like heparin.[11]- Inadequate Chromatographic Separation: Cefcanel peak eluting in a region with a high density of matrix components.- Optimize Sample Preparation: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or SPE.[10][12][13]- Improve Chromatography: Modify the mobile phase composition, gradient, or select a different column to achieve better separation of Cefcanel from interfering peaks.[1]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with Cefcanel and experience similar matrix effects, thereby compensating for signal variability.[7]
High analyte signal (ion enhancement). Co-eluting matrix components that improve the ionization efficiency of Cefcanel.- Improve Chromatographic Separation: As with ion suppression, optimizing the LC method can separate Cefcanel from the enhancing components.- Dilute the Sample: Diluting the sample with a suitable buffer can reduce the concentration of the interfering components.
Inconsistent internal standard (IS) response. The IS is experiencing different matrix effects than Cefcanel. This is more common with analog or structural mimic ISs.- Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it has nearly identical physicochemical properties to the analyte and will be affected by the matrix in the same way.[7]- Optimize Chromatography: Ensure the IS and analyte co-elute as closely as possible.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
  • Preparation:

    • Prepare a standard solution of Cefcanel at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • Prepare a blank biological matrix sample by performing the same extraction procedure used for study samples.

  • Instrumentation Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phase conditions for the Cefcanel assay.

    • Using a T-connector, infuse the Cefcanel standard solution post-column into the mobile phase stream entering the mass spectrometer ion source at a constant flow rate (e.g., 10 µL/min).

    • Monitor the MRM transition for Cefcanel.

  • Procedure:

    • Allow the infused Cefcanel solution to equilibrate until a stable baseline signal is achieved.

    • Inject the extracted blank matrix sample onto the LC column.

    • Monitor the baseline for any deviations (dips for suppression, peaks for enhancement) during the chromatographic run. The retention time of any deviation should be noted.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike Method
  • Sample Set Preparation:

    • Set A (Analyte in Extracted Matrix):

      • Extract at least six different lots of blank biological matrix.

      • After the final extraction step, spike the extracts with Cefcanel at low and high QC concentrations.

    • Set B (Analyte in Neat Solution):

      • Prepare solutions of Cefcanel in the reconstitution solvent at the same low and high QC concentrations as in Set A.

  • Analysis:

    • Inject and analyze both sets of samples using the validated LC-MS/MS method.

    • Record the peak areas for Cefcanel in all samples.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

    • Internal Standard (IS) Normalized Matrix Factor:

      • This is calculated if an IS is used.

      • IS-Normalized MF = ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) ) / ( (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of IS in Set B) )

    • Coefficient of Variation (%CV):

      • Calculate the %CV of the MF across the different matrix lots. As per regulatory guidance, this should be ≤15%.[6]

Data Presentation

Table 1: Example Matrix Factor Data for Cefcanel

Matrix LotAnalyte Peak Area (Set A)IS Peak Area (Set A)Analyte/IS Ratio (Set A)Matrix Factor (Analyte)IS-Normalized Matrix Factor
185,000110,0000.7730.850.97
282,000108,0000.7590.820.95
388,000112,0000.7860.880.98
484,000109,0000.7710.840.96
580,000105,0000.7620.800.95
686,000111,0000.7750.860.97
Mean 84,167109,1670.7710.840.96
%CV 3.6%2.1%1.3%3.6%1.3%
Set B Mean Peak Area 100,000115,0000.800

Note: The data in this table is for illustrative purposes only.

Visualizations

Matrix_Effect_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Start: Post-Column Infusion infuse Infuse Cefcanel Solution Post-Column qual_start->infuse inject_blank Inject Extracted Blank Matrix infuse->inject_blank monitor Monitor Baseline Signal inject_blank->monitor deviation Deviation in Baseline? monitor->deviation no_effect No Significant Matrix Effect deviation->no_effect No effect Potential Matrix Effect (Suppression/Enhancement) deviation->effect Yes quant_start Start: Post-Extraction Spike effect->quant_start Proceed to Quantify prep_set_a Prepare Set A: Spike into Extracted Matrix quant_start->prep_set_a prep_set_b Prepare Set B: Neat Solution quant_start->prep_set_b analyze LC-MS/MS Analysis prep_set_a->analyze prep_set_b->analyze calculate_mf Calculate Matrix Factor (MF) analyze->calculate_mf evaluate Evaluate MF and %CV (≤15%) calculate_mf->evaluate pass Method Passes evaluate->pass Pass fail Method Fails: Troubleshoot evaluate->fail Fail

Caption: Workflow for the assessment of matrix effects in bioanalytical assays.

Troubleshooting_Logic cluster_solutions Matrix Effect Troubleshooting start Start: Inconsistent or Inaccurate Results check_me Suspect Matrix Effect? start->check_me other_issues Investigate Other Assay Parameters (e.g., Stability) check_me->other_issues No optimize_chrom Optimize Chromatography check_me->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_me->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled Internal Standard check_me->use_sil_is Yes dilute_sample Dilute Sample check_me->dilute_sample Yes revalidate revalidate optimize_chrom->revalidate Re-evaluate Assay improve_cleanup->revalidate use_sil_is->revalidate dilute_sample->revalidate

Caption: Decision tree for troubleshooting matrix effects in bioanalytical assays.

References

Technical Support Center: Optimizing Liquid Chromatography Separation for Cefcanel and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Cefcanel and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Is there a published HPLC method for the analysis of Cefcanel in biological samples?

A1: Yes, a rapid and sensitive high-performance liquid chromatography (HPLC) method for the determination of Cefcanel in plasma and urine has been developed.[1] This method utilizes a coupled-column chromatographic system with ultraviolet (UV) detection and involves a simple deproteinizing step for sample preparation.[1]

Q2: What are the typical sample preparation techniques for analyzing Cefcanel in biological matrices?

A2: For the analysis of cephalosporins like Cefcanel in biological fluids such as plasma and urine, protein precipitation is a common and straightforward sample preparation method.[1] This technique involves adding a precipitating agent, such as a cold methanol-sodium acetate solution, to the sample to remove proteins that can interfere with the chromatographic analysis.[2] Other techniques that can be employed for cephalosporin analysis include solid-phase extraction (SPE), which can provide a cleaner sample extract and improve selectivity.[3]

Q3: What are the main metabolites of Cefcanel that I should consider during method development?

Q4: What are the general starting conditions for developing an HPLC method for Cefcanel and its potential metabolites?

A4: Based on methods for other cephalosporins, a good starting point for developing a separation method for Cefcanel and its metabolites would be a reversed-phase HPLC (RP-HPLC) method.[2][6] Typical conditions are summarized in the table below. It is important to optimize these parameters to achieve the desired separation.

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., 0.1 M sodium acetate)[2][6]
Detection UV spectrophotometry, typically in the range of 240-265 nm
Flow Rate 1.0 ml/min

Q5: How can I improve the separation of Cefcanel from its more polar metabolites?

A5: Metabolites are often more polar than the parent drug. To improve the separation of Cefcanel from its more polar metabolites on a reversed-phase column, you can try the following:

  • Decrease the organic solvent concentration in the mobile phase. This will increase the retention of more polar compounds.

  • Use a gradient elution. Start with a lower concentration of the organic solvent and gradually increase it. This will help to retain and separate the early-eluting polar metabolites from the parent drug.

  • Adjust the pH of the mobile phase. The ionization state of Cefcanel and its metabolites can significantly affect their retention. Experiment with different pH values of the buffer to optimize selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid chromatography separation of Cefcanel and its metabolites.

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - Column overload- Incompatible sample solvent- Column contamination or degradation- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.- Wash the column with a strong solvent or replace the column if necessary.
Variable retention times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.
Loss of resolution - Column degradation- Change in mobile phase composition- Replace the column.- Prepare fresh mobile phase and verify its composition.
Ghost peaks - Contamination in the injector or column- Impurities in the mobile phase- Flush the injector and column with a strong solvent.- Use high-purity solvents and freshly prepared mobile phase.
High backpressure - Blockage in the system (e.g., guard column, column frit)- Precipitated buffer in the mobile phase- Replace the guard column or filter.- Back-flush the column (if recommended by the manufacturer).- Ensure the buffer is fully dissolved in the mobile phase and filter it before use.

Experimental Protocols

Sample Preparation (Protein Precipitation)

  • To a 1.0 mL aliquot of plasma or urine, add 2.0 mL of cold methanol containing 0.1 M sodium acetate.[2]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and inject a portion into the HPLC system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Deproteinization Protein Precipitation (e.g., with Methanol/Acetate) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Cefcanel and Metabolites Chromatogram->Quantification

Caption: Experimental workflow for the analysis of Cefcanel.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Chromatographic Problem (e.g., Poor Peak Shape, Shifting Retention Time) MobilePhase Mobile Phase Issue? Start->MobilePhase ColumnIssue Column Issue? Start->ColumnIssue SystemIssue System (Pump/Injector) Issue? Start->SystemIssue SampleIssue Sample Preparation Issue? Start->SampleIssue PrepareFresh Prepare Fresh Mobile Phase Check pH & Composition MobilePhase->PrepareFresh WashColumn Wash/Replace Column Check for Voids ColumnIssue->WashColumn CheckSystem Check for Leaks Verify Flow Rate SystemIssue->CheckSystem ReviewSamplePrep Review Sample Prep Protocol Ensure Complete Precipitation SampleIssue->ReviewSamplePrep

Caption: Troubleshooting decision tree for common HPLC issues.

References

Reducing variability in in vivo experiments with Cefcanel daloxate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo experiments involving Cefcanel daloxate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its active form?

A1: this compound is an oral cephalosporin prodrug. After administration, it is converted into its active form, Cefcanel, which exerts antibacterial effects.[1][2]

Q2: What is the mechanism of action of Cefcanel?

A2: As a cephalosporin, Cefcanel is a β-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.[3][4] It specifically interferes with the final transpeptidation step, which is crucial for the structural integrity of the cell wall. This disruption leads to bacterial cell lysis and death.[3][5]

Q3: What are the key pharmacokinetic properties of this compound?

A3: this compound is absorbed orally and is designed to release the active compound, Cefcanel. The pharmacokinetics can be influenced by factors such as renal function, as Cefcanel's clearance is linearly correlated with the glomerular filtration rate.[1] While plasma and tissue peak levels of Cefcanel may be lower than other cephalosporins like cefaclor, it has demonstrated a longer half-life in some models.[6]

Troubleshooting Guide

High Variability in Plasma Drug Levels

Issue: Significant variation in Cefcanel plasma concentrations is observed between individual animals in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Oral Gavage Technique Ensure all personnel are trained and proficient in the oral gavage procedure to minimize stress and ensure complete dose delivery.
Variations in Animal Fasting Status Standardize the fasting period before drug administration. Food in the gastrointestinal tract can affect the absorption of orally administered drugs.
Animal Stress Acclimatize animals to the experimental conditions and handling to reduce stress, which can alter gastrointestinal motility and drug absorption.
Underlying Health Differences Perform a thorough health check of all animals before the experiment. Underlying illnesses, particularly those affecting the gastrointestinal tract or renal function, can significantly impact drug pharmacokinetics.[7]
Genetic Variability Use animals from a consistent and reputable supplier to minimize genetic differences that can lead to variations in drug metabolism.[7][8]
Inconsistent Antibacterial Efficacy

Issue: The observed antibacterial effect of this compound varies significantly between experiments or animals.

Potential Cause Troubleshooting Steps
Incorrect Dosing Verify dose calculations and the concentration of the dosing solution. Ensure accurate and consistent administration volumes for each animal.
Timing of a Drug Administration Relative to Infection Standardize the time between inducing the infection and administering this compound. Early or late administration can lead to different outcomes.[6]
Variability in Bacterial Load Ensure the inoculum used for infection is consistent in terms of bacterial concentration and viability.
Animal Model Variability Factors such as the age, sex, and immune status of the animals can influence the course of infection and the efficacy of the treatment.[8][9]
Drug-Resistant Bacterial Strains Confirm the susceptibility of the bacterial strain being used to Cefcanel.[10]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Cefcanel after oral administration of this compound.

Parameter Species Dose Value Reference
Plasma Elimination Half-lifeHuman300 mgVaries with renal function[1]
Peak Plasma Concentration (Cmax)Mouse0.1 or 0.5 mmol/kgLower than cefaclor[6]
Time to Peak Concentration (Tmax)Mouse0.1 or 0.5 mmol/kgLonger than cefaclor[6]

Experimental Protocols

In Vivo Efficacy Model: Mouse Thigh Infection

This protocol is based on a localized thigh infection model to assess the in vivo efficacy of this compound.[6]

  • Animal Model: Use a standardized strain of mice (e.g., specific pathogen-free).

  • Infection:

    • Culture the bacterial strain of interest (e.g., S. aureus, E. coli, K. pneumoniae) to the desired concentration.

    • Induce a localized infection by injecting the bacterial suspension intramuscularly into the thigh of the mice.

  • Drug Administration:

    • Prepare a solution of this compound for oral administration.

    • Administer the drug orally at predetermined doses (e.g., 0.1 or 0.5 mmol/kg body weight).

    • The timing of the first dose is critical and should be standardized relative to the time of infection (e.g., 15 minutes post-infection for Gram-negative strains, 60 minutes for staphylococcal infections).[6]

    • Multiple doses can be administered at set intervals (e.g., three doses given 70 minutes apart).[6]

  • Outcome Measurement:

    • At predetermined time points, euthanize the animals.

    • Excise and homogenize the infected thigh muscle.

    • Perform viable bacterial counts from the tissue homogenate.

    • The primary endpoint is the reduction in bacterial numbers compared to an untreated control group.[6]

Visualizations

G cluster_0 Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_Chain->Cross_linked_Peptidoglycan Transpeptidation Cefcanel Cefcanel (Active Drug) PBP Penicillin-Binding Proteins (PBPs) Cefcanel->PBP transpep transpep PBP->transpep Inhibits

Caption: Mechanism of action of Cefcanel.

G cluster_workflow Experimental Workflow for In Vivo Efficacy start Start: Acclimatize Animals infection Induce Localized Infection (e.g., Thigh Muscle) start->infection randomization Randomize Animals into Treatment Groups infection->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Animal Health and Clinical Signs treatment->monitoring endpoint Endpoint: Euthanize and Collect Tissue Samples monitoring->endpoint analysis Analyze Bacterial Load (CFU/gram of tissue) endpoint->analysis results Compare Treatment vs. Control analysis->results

References

Technical Support Center: Cefcanel Daloxate and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Cefcanel daloxate in cytotoxicity assays. This document addresses potential interference and provides troubleshooting strategies to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cytotoxicity assays?

This compound is a cephalosporin antibiotic prodrug.[1] A prodrug is an inactive compound that is metabolized into its active form within the body. This compound contains ester linkages in its chemical structure which are designed to be cleaved by cellular esterases to release the active drug, cefcanel. This inherent chemical property can lead to interference in certain types of cytotoxicity assays.

Q2: Which cytotoxicity assays are most likely to be affected by this compound?

Assays that rely on cellular metabolism and redox state are most susceptible to interference. This includes tetrazolium-based assays like MTT, MTS, and XTT, as well as resazurin-based assays (e.g., AlamarBlue®).[2][3] The interference can occur through two primary mechanisms:

  • Esterase-mediated cleavage: The enzymatic breakdown of this compound by intracellular esterases can alter the cellular metabolic state, potentially leading to an over- or underestimation of cell viability.

  • Direct chemical reduction of assay reagents: The chemical structure of this compound or its metabolites may directly reduce the assay reagents (e.g., MTT to formazan) in a cell-free environment, leading to a false positive signal for cell viability.[1]

Q3: Are there alternative cytotoxicity assays that are less prone to interference by this compound?

Yes, assays that measure different cellular health parameters are less likely to be affected. These include:

  • Lactate Dehydrogenase (LDH) Release Assays: These assays measure the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[4][5]

  • ATP-Based Assays: These assays quantify the amount of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[6][7]

  • Dye Exclusion Assays (e.g., Trypan Blue): While not high-throughput, these provide a direct count of viable cells based on membrane integrity.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in MTT/Resazurin Assays

If you observe higher than expected cell viability or even an increase in signal above the untreated control when using this compound, it could be due to assay interference.

Troubleshooting Steps:

  • Perform a Cell-Free Control Experiment: To determine if this compound directly reduces the assay reagent, set up control wells containing only culture medium, the assay reagent (e.g., MTT or resazurin), and the same concentrations of this compound used in your experiment. Do not add cells to these wells.

  • Analyze the Results: If you observe a color change (for MTT) or fluorescence increase (for resazurin) in the cell-free wells containing this compound, this indicates direct chemical reduction of the reagent and interference with the assay.[8]

  • Switch to an Alternative Assay: If interference is confirmed, it is highly recommended to switch to a cytotoxicity assay with a different detection principle, such as an LDH release assay or an ATP-based assay.

Issue 2: Inconsistent or Non-Reproducible Results

Inconsistent results can arise from the enzymatic breakdown of this compound, which may vary depending on cell type, cell density, and incubation time.

Troubleshooting Steps:

  • Optimize Incubation Time: The kinetics of this compound conversion can influence the metabolic state of the cells. Perform a time-course experiment to identify an optimal incubation period where the cytotoxic effect is stable.

  • Normalize to Cell Number: If continuing with a metabolic assay, consider normalizing the results to the actual cell number determined by a non-enzymatic method, such as cell counting or a DNA-based quantification assay.

  • Validate with a Secondary Assay: Confirm your findings using an orthogonal assay method. For example, if you are using an MTT assay, validate the results with an LDH release assay.

Data Presentation

Table 1: Potential for Interference of this compound in Common Cytotoxicity Assays

Assay TypePrinciplePotential for InterferenceRationale for Interference
MTT, MTS, XTT Cellular reductase activityHighDirect chemical reduction of tetrazolium salts by the compound; alteration of cellular redox state upon prodrug cleavage.[2][3][9]
Resazurin (AlamarBlue®) Cellular reductase activityHighDirect chemical reduction of resazurin by the compound; alteration of cellular redox state upon prodrug cleavage.[10]
LDH Release Membrane integrityLowMeasures a physical disruption of the cell membrane, which is unlikely to be directly affected by the chemical properties of this compound.[4][5]
ATP-Based Intracellular ATP levelsLowMeasures the energy currency of the cell, which is a more direct indicator of viability and less susceptible to redox interference.[6][7]
Trypan Blue Membrane integrityLowA direct measure of membrane permeability.

Experimental Protocols

Protocol 1: Cell-Free Assay Interference Control

This protocol is designed to test for direct chemical interference of this compound with tetrazolium or resazurin-based reagents.

Materials:

  • 96-well cell culture plate

  • Cell culture medium (without phenol red for colorimetric assays, if possible)

  • This compound stock solution

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations.

  • Add 50 µL of the this compound dilutions to the appropriate wells of the 96-well plate.

  • Add 50 µL of cell culture medium to all wells.

  • For the MTT assay, add 10 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate until the formazan crystals are dissolved.

  • For the resazurin assay, add 10 µL of resazurin reagent to each well and incubate for 1-4 hours at 37°C.

  • Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Interpretation: An increase in signal in the wells containing this compound compared to the medium-only control indicates direct chemical interference.

Protocol 2: LDH Cytotoxicity Assay

This is a recommended alternative assay to measure cytotoxicity based on membrane integrity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (positive control)

  • Plate reader

Procedure:

  • Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and incubate for the desired exposure time.

  • Include untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature for the time specified in the kit protocol (typically 30 minutes).

  • Add the stop solution to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100

Visualizations

signaling_pathway Potential Interference Mechanisms of this compound cluster_assay Redox-Based Cytotoxicity Assay (e.g., MTT) cefdal This compound colored_product Colored Product (e.g., Formazan) cefdal->colored_product Direct Chemical Reduction (False Positive) cellular_enzymes Cellular Reductases cefdal->cellular_enzymes Prodrug Metabolism (Alters Redox State) reagent Assay Reagent (e.g., MTT) reagent->cellular_enzymes cellular_enzymes->colored_product Cellular Metabolism (True Signal) logical_relationship Assay Selection Guide start Select Cytotoxicity Assay for this compound is_prodrug Is the compound a prodrug with ester linkages? start->is_prodrug redox_assay Consider assays measuring cellular redox state (MTT, Resazurin) is_prodrug->redox_assay No non_redox_assay Recommended: Assays measuring membrane integrity (LDH) or ATP levels is_prodrug->non_redox_assay Yes controls_needed Mandatory: Run cell-free interference controls redox_assay->controls_needed non_redox_assay->controls_needed Also recommended as good practice

References

Validation & Comparative

In Vivo Showdown: Cefcanel Daloxate and Cefaclor Efficacy in Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy in a Murine Thigh Infection Model

A pivotal study compared the in vivo effectiveness of orally administered Cefcanel daloxate and Cefaclor in a localized thigh infection model in mice. The study evaluated their efficacy against three common pathogens: Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

Key Findings:

Both this compound and Cefaclor demonstrated significant efficacy in reducing bacterial load. For all three test organisms, both drugs achieved an approximate 90% reduction in the number of viable bacteria in the infected thighs.[1] In contrast, untreated control animals showed a 4 to 10-fold increase in bacterial counts within six hours of infection.[1]

While the peak plasma and muscle concentrations of the active metabolite cefcanel (from this compound) were lower than those of Cefaclor, cefcanel exhibited a longer half-life.[1] This suggests a potentially more sustained antibacterial effect.

ParameterThis compoundCefaclorReference
Test Organisms Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniaeStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniae[1]
Efficacy ~90% reduction in viable bacterial count~90% reduction in viable bacterial count[1]
Pharmacokinetics Lower peak plasma and tissue levels, longer half-life (as cefcanel)Higher peak plasma and tissue levels, shorter half-life[1]

Table 1: Summary of In Vivo Efficacy Comparison

Experimental Protocols

The following is a detailed methodology for the key in vivo comparison experiment.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents in a localized infection.

Experimental Workflow:

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Mice infected intramuscularly in the thigh with S. aureus, E. coli, or K. pneumoniae Treatment Oral administration of this compound or Cefaclor Infection->Treatment 60 min post-infection (S. aureus) 15 min post-infection (Gram-negative) Dosing Three doses administered 70 minutes apart Treatment->Dosing Euthanasia Animals euthanized at predetermined times Treatment->Euthanasia Tissue_Collection Infected thigh excised and homogenized Euthanasia->Tissue_Collection Bacterial_Count Viable bacterial count determined Tissue_Collection->Bacterial_Count

Caption: Experimental workflow for the murine thigh infection model.

Detailed Steps:

  • Animal Model: Female mice were used for the study.

  • Bacterial Strains: One strain each of S. aureus, E. coli, and K. pneumoniae were used as the test organisms.

  • Infection: Mice were infected via intramuscular injection into the thigh with a suspension of the respective bacterium.

  • Treatment:

    • This compound or Cefaclor was administered orally.

    • Three doses were given at 70-minute intervals.

    • The first dose was administered 60 minutes after staphylococcal infection or 15 minutes after infection with the Gram-negative strains.[1]

    • The administered doses were 0.1 or 0.5 mmol/kg body weight.[1]

  • Efficacy Assessment:

    • At predetermined time points, animals were euthanized.

    • The infected thigh muscle was excised and homogenized.

    • A viable count of bacteria was performed to determine the bacterial load.

    • The decrease in bacterial numbers was used as the measure of efficacy.[1]

  • Pharmacokinetic Analysis: Plasma and muscle concentrations of both drugs were also determined to correlate drug exposure with efficacy.[1]

Mechanism of Action: A Shared Pathway

Both Cefcanel (the active form of this compound) and Cefaclor are cephalosporin antibiotics, which belong to the broader class of β-lactam antibiotics. Their antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis.

mechanism_of_action cluster_drug Cephalosporin Action cluster_bacterium Bacterial Cell Cephalosporin Cefcanel / Cefaclor PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action for cephalosporin antibiotics.

This shared mechanism underscores their broad applicability against susceptible bacterial strains. The differences in their in vivo performance are therefore more likely attributable to their pharmacokinetic and pharmacodynamic profiles rather than a fundamental difference in their mode of action.

Conclusion

The available in vivo data indicates that this compound is a potent oral cephalosporin with comparable efficacy to Cefaclor in a murine thigh infection model against key Gram-positive and Gram-negative pathogens. Both drugs effectively reduce bacterial loads by approximately 90%.[1] The longer half-life of cefcanel, the active metabolite of this compound, may offer a therapeutic advantage in maintaining sustained antibacterial activity.[1] However, the lack of publicly available, direct comparative studies with quantitative endpoints such as ED50 values necessitates that further research would be beneficial to definitively establish the relative potency of these two agents. For drug development professionals, these findings suggest that this compound is a viable candidate for further investigation, particularly in clinical scenarios where a longer duration of action is desirable.

References

A Comparative Analysis of Cefcanel and Penicillin for the Treatment of Streptococcal Pharyngotonsillitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Cefcanel and penicillin for the treatment of streptococcal pharyngotonsillitis, a common bacterial infection of the throat and tonsils caused by Streptococcus pyogenes. The following sections present a comprehensive overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of a key comparative clinical trial, supported by quantitative data and visualizations to facilitate objective assessment.

Executive Summary

Penicillin has long been the standard of care for streptococcal pharyngotonsillitis due to its proven efficacy, narrow spectrum of activity, and low cost.[1][2][3] However, treatment failures with penicillin have been reported, attributed to factors such as poor patient compliance and the presence of β-lactamase-producing bacteria in the pharynx.[1][2] Cephalosporins, a class of β-lactam antibiotics with a broader spectrum of activity and greater stability to β-lactamases, have emerged as an alternative. Cefcanel daloxate, an oral cephalosporin prodrug, is hydrolyzed in the body to release the active component, cefcanel.[4][5]

A key randomized, double-blind, multicenter clinical trial directly comparing this compound with phenoxymethylpenicillin (penicillin V) demonstrated that this compound at a dosage of 300 mg twice daily is as effective and well-tolerated as penicillin V 300 mg three times daily for the treatment of acute streptococcal pharyngotonsillitis.[4][5] Lower or once-daily doses of this compound were found to be less effective.[4][5]

Mechanism of Action

Both Cefcanel (as a cephalosporin) and penicillin are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.

Penicillin's Mechanism of Action:

Penicillin and other β-lactam antibiotics target and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, penicillin weakens the cell wall, leading to cell lysis and bacterial death.

Cephalosporin's (Cefcanel's) Mechanism of Action:

Similar to penicillin, cephalosporins also bind to and inactivate PBPs, disrupting peptidoglycan synthesis and leading to bacterial cell death. A key difference is that many cephalosporins are more resistant to β-lactamases, enzymes produced by some bacteria that can inactivate penicillins by cleaving the β-lactam ring. This resistance allows cephalosporins to be effective against some penicillin-resistant bacterial strains.

cluster_bacterium Bacterial Cell cluster_antibiotics Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Maintains Integrity Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->PBP Catalyzed by Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Weakened Penicillin Penicillin Inhibition Inhibition Penicillin->Inhibition Cephalosporin Cephalosporin (Cefcanel) Cephalosporin->Inhibition Inhibition->PBP

Diagram 1: Mechanism of Action of β-Lactam Antibiotics

Data Presentation

The following tables summarize the quantitative data from the key comparative clinical trial of this compound and penicillin V in the treatment of streptococcal pharyngotonsillitis.[4][5]

Table 1: Clinical Efficacy of this compound vs. Penicillin V

Treatment GroupDosageNumber of Patients (Efficacy Analysis)Clinical Cure Rate (Short-term Visit, Day 14)Clinical Cure Rate (Last Valid Visit, Day 28)
This compound150 mg bid6157.4%65.6%
This compound300 mg bid62~70%~80%
This compound600 mg daily6854.4%60.3%
Penicillin V (PcV)300 mg tid58~70%~80%

Table 2: Bacteriological Efficacy of this compound vs. Penicillin V

Treatment GroupDosageBacterial Elimination Rate (Short-term Visit)Bacterial Elimination Rate (Last Valid Visit)
This compound150 mg bidSignificantly LowerSignificantly Lower
This compound300 mg bid82.8%Similar to PcV
This compound600 mg dailySignificantly LowerSignificantly Lower
Penicillin V (PcV)300 mg tid89.8%-

Table 3: Safety and Tolerability

Treatment GroupDosageNumber of Patients (Safety Analysis)Number of Patients Reporting Adverse EventsDiscontinuations due to Adverse Events
This compound150 mg bid82392
This compound300 mg bid81Not Significantly Different0
This compound600 mg daily81512
Penicillin V (PcV)80Not Significantly Different0

Note: The original study stated that the number of patients reporting adverse events was not significantly different among the four treatment groups. The most common adverse events were mild gastrointestinal symptoms like nausea and vomiting.[4]

Experimental Protocols

The following methodologies are based on the key comparative clinical trial by Grunfeld et al. (1994) and established standards for such studies.[4][5]

Study Design: A randomized, double-blind, multicenter study was conducted with four parallel treatment groups.

Patient Population: Adult and adolescent patients with acute pharyngotonsillitis caused by beta-hemolytic streptococci group A (bhsga).

Treatment Regimens:

  • This compound 150 mg twice daily (bid) for 10 days.

  • This compound 300 mg twice daily (bid) for 10 days.

  • This compound 600 mg once daily for 10 days.

  • Phenoxymethylpenicillin (PcV) 300 mg three times daily (tid) for 10 days.

Evaluation Schedule: Patients were evaluated at four time points:

  • Inclusion (Day 1): Baseline clinical and bacteriological assessment.

  • During Therapy (Day 5): Interim assessment.

  • Early After Completion of Therapy (Day 14): Short-term efficacy evaluation.

  • Two Weeks Later (Day 28): Last valid visit for final efficacy assessment.

Clinical Efficacy Assessment: Clinical cure was determined based on the resolution of the signs and symptoms of pharyngotonsillitis. While the specific scoring system used in the primary study is not detailed, such trials typically assess:

  • Fever

  • Sore throat

  • Tonsillar or pharyngeal erythema and exudate

  • Cervical lymphadenopathy

A "cure" is generally defined as the complete resolution of all or most signs and symptoms, while "improvement" indicates a partial resolution, and "failure" indicates no change or worsening of symptoms.

Bacteriological Efficacy Assessment:

  • Specimen Collection: A throat swab was collected at each visit.

  • Culture: Swabs were cultured on appropriate media (e.g., sheep blood agar) to isolate beta-hemolytic streptococci.

  • Identification: Group A streptococci were identified using standard laboratory methods (e.g., bacitracin susceptibility or latex agglutination).

  • Bacterial Eradication: Defined as the absence of the original infecting strain of S. pyogenes from the post-treatment throat culture.

Safety Assessment: All adverse events reported by the patients or observed by the investigators were recorded at each visit. The severity and relationship to the study medication were also assessed.

cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Assessment cluster_outcomes Outcome Measures Screening Patient with Acute Pharyngotonsillitis Inclusion_Criteria Inclusion Criteria Met? (e.g., age, symptoms) Screening->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? (e.g., allergies) Inclusion_Criteria->Exclusion_Criteria No Enrollment Patient Enrollment Inclusion_Criteria->Enrollment Yes Randomization Randomization (1:1:1:1) Enrollment->Randomization Group_A Cefcanel 150mg bid Randomization->Group_A Group_B Cefcanel 300mg bid Randomization->Group_B Group_C Cefcanel 600mg daily Randomization->Group_C Group_D Penicillin V 300mg tid Randomization->Group_D Day1 Day 1: Baseline Assessment Group_A->Day1 Group_B->Day1 Group_C->Day1 Group_D->Day1 Day5 Day 5: Mid-treatment Assessment Day1->Day5 Day14 Day 14: Short-term Efficacy Day5->Day14 Safety Adverse Events Day5->Safety Day28 Day 28: Final Efficacy Day14->Day28 Clinical_Efficacy Clinical Cure Rate Day14->Clinical_Efficacy Bacteriological_Efficacy Bacteriological Eradication Rate Day14->Bacteriological_Efficacy Day14->Safety Day28->Clinical_Efficacy Day28->Bacteriological_Efficacy Day28->Safety

References

Validating Cefcanel's Target Engagement with Bacterial Penicillin-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target engagement of novel cephalosporins, using the hypothetical antibiotic "Cefcanel" as a case study, with comparative data from the well-characterized cephalosporin, Ceftaroline. Due to the limited publicly available data on the Penicillin-Binding Protein (PBP) affinities of Cefcanel, this document serves as a template, outlining the essential experimental approaches and data presentation required to rigorously assess the interaction of a new β-lactam antibiotic with its bacterial targets.

Executive Summary

The antibacterial efficacy of β-lactam antibiotics, including cephalosporins, is contingent upon their ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[1][2] Validating this target engagement is a critical step in the development of new antibiotics. This guide details the methodologies to quantify the binding affinity of a test compound, such as Cefcanel, to various PBPs from clinically relevant bacteria and compares its potential performance against established antibiotics.

Mechanism of Action: Cephalosporin Interaction with PBPs

Cephalosporins exert their bactericidal effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][3] They mimic the D-Ala-D-Ala moiety of the peptidoglycan precursor and form a stable, covalent acyl-enzyme intermediate with the active site serine of PBPs. This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[4]

cluster_membrane Bacterial Cell Membrane cluster_periplasm Periplasm PBP Penicillin-Binding Protein (PBP) Inactivated PBP Inactivated PBP PBP->Inactivated PBP Forms covalent bond Cefcanel Cefcanel Cefcanel->PBP Binds to active site Peptidoglycan Peptidoglycan Precursor Peptidoglycan->PBP Normal Substrate Cell Wall Synthesis\nInhibition Cell Wall Synthesis Inhibition Inactivated PBP->Cell Wall Synthesis\nInhibition Leads to Cell Lysis Cell Lysis Cell Wall Synthesis\nInhibition->Cell Lysis Results in

Figure 1: Mechanism of action of Cefcanel.

Comparative PBP Binding Affinities

A critical aspect of validating a new cephalosporin is to determine its binding affinity for different PBPs in target bacteria and compare it with existing antibiotics. The 50% inhibitory concentration (IC50) is a common metric used to quantify this affinity, representing the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe (like BOCILLIN FL) to the PBP.

While specific PBP binding data for Cefcanel is not publicly available, Table 1 presents a template for how such data should be structured, using Ceftaroline as an example against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae.[5]

Table 1: Comparative PBP Binding Affinities (IC50 in µg/mL) of Ceftaroline and Comparator β-Lactams

OrganismPBPCeftarolineCeftriaxoneCefotaxime
S. aureus PBP10.5 - 12 - 42 - 4
(Methicillin-Susceptible)PBP20.03 - 0.060.125 - 0.250.125 - 0.25
PBP30.125 - 0.250.5 - 10.5 - 1
S. aureus PBP2a0.1 - 0.2>64>64
(Methicillin-Resistant)
S. pneumoniae PBP1A0.125 - 0.250.06 - 0.1250.06 - 0.125
(Penicillin-Susceptible)PBP2B0.5 - 4>16>16
PBP2X0.1 - 10.03 - 0.060.03 - 0.06

Data for Ceftaroline, Ceftriaxone, and Cefotaxime are sourced from published studies.[5] A similar table would be generated for Cefcanel following experimental validation.

Experimental Protocols for PBP Target Engagement

1. BOCILLIN™ FL PBP Competition Assay

This is a widely used method to determine the relative binding affinities of a test compound for various PBPs.

Principle: This assay is based on the competition between the unlabeled test antibiotic (e.g., Cefcanel) and a fluorescently labeled penicillin derivative (BOCILLIN FL) for binding to the PBPs in bacterial cell membranes. The IC50 value is determined by measuring the concentration of the test antibiotic that reduces the fluorescent signal from BOCILLIN FL binding by 50%.

start Start: Bacterial Culture membrane_prep Membrane Preparation (Cell lysis & ultracentrifugation) start->membrane_prep incubation Incubate Membranes with varying concentrations of Cefcanel membrane_prep->incubation bocillin_fl Add BOCILLIN FL incubation->bocillin_fl sds_page SDS-PAGE to separate PBPs bocillin_fl->sds_page imaging Fluorescent Gel Imaging sds_page->imaging analysis Quantify Band Intensity and Calculate IC50 imaging->analysis end End: PBP Binding Affinity Profile analysis->end

Figure 2: Workflow of the BOCILLIN FL PBP competition assay.

Detailed Methodology:

  • Bacterial Strain and Culture Conditions: Specify the bacterial strains (e.g., S. aureus ATCC 29213, S. pneumoniae R6) and the growth media, temperature, and aeration conditions used to obtain mid-logarithmic phase cultures.

  • Membrane Preparation:

    • Harvest bacterial cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Resuspend the cells in the same buffer and lyse them using a French press or sonication.

    • Centrifuge the lysate at low speed to remove unbroken cells and debris.

    • Collect the supernatant and subject it to ultracentrifugation to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a microcentrifuge tube or 96-well plate, incubate a fixed amount of the membrane preparation with serial dilutions of Cefcanel (or comparator antibiotics) for a specified time at a specific temperature (e.g., 30 minutes at 37°C).

    • Add a fixed concentration of BOCILLIN FL to the reaction mixture and incubate for another set period (e.g., 15 minutes at 37°C).

    • Stop the reaction by adding Laemmli sample buffer.

  • SDS-PAGE and Fluorescence Detection:

    • Separate the proteins in the reaction mixtures by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of BOCILLIN FL binding (relative to a no-competitor control) against the logarithm of the Cefcanel concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

2. Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (Cefcanel) is titrated into a solution of the target PBP, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

3. X-ray Crystallography

This technique can provide a high-resolution, three-dimensional structure of the Cefcanel-PBP complex.

Principle: By crystallizing the PBP in complex with Cefcanel and analyzing the X-ray diffraction pattern, the precise atomic-level interactions between the antibiotic and the active site of the PBP can be elucidated. This information is invaluable for understanding the mechanism of action and for structure-based drug design.

Logical Framework for Competitive Binding

The BOCILLIN FL assay relies on the principle of competitive binding, where the test compound and the fluorescent probe compete for the same binding site on the PBP.

cluster_low_cefcanel Low [Cefcanel] cluster_high_cefcanel High [Cefcanel] PBP PBP (Binding Site) PBP_Bocillin PBP-BOCILLIN FL Complex (High Fluorescence) PBP->PBP_Bocillin Binds preferentially PBP_Cefcanel PBP-Cefcanel Complex (Low Fluorescence) PBP->PBP_Cefcanel Binds preferentially Bocillin BOCILLIN FL (Fluorescent Probe) Bocillin->PBP_Bocillin Cefcanel Cefcanel (Test Compound) Cefcanel->PBP_Cefcanel

Figure 3: Principle of the competitive binding assay.

Conclusion

The validation of target engagement is a cornerstone of modern antibiotic development. While direct experimental data on the PBP binding profile of Cefcanel is currently lacking in the public domain, this guide provides a robust framework for conducting such an evaluation. By employing techniques such as the BOCILLIN FL competition assay, isothermal titration calorimetry, and X-ray crystallography, researchers can generate the critical data necessary to establish the mechanism of action, determine the spectrum of activity, and guide the further development of novel cephalosporins like Cefcanel. The comparative data, presented in a clear and structured format, will be invaluable for assessing the potential of new candidates in the fight against bacterial infections.

References

A Comparative Analysis of the Plasma Half-Life of Cefcanel Daloxate and Cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the plasma half-life of two cephalosporin antibiotics: cefcanel daloxate and cefaclor. The information presented is based on experimental data from pharmacokinetic studies in humans, offering a valuable resource for researchers in drug development and pharmacology.

Executive Summary

This compound, a prodrug, is hydrolyzed in the body to its active metabolite, cefcanel. The plasma half-life of cefcanel is approximately 1 hour. Cefaclor, on the other hand, has a shorter plasma half-life, ranging from 0.5 to 0.9 hours in individuals with normal renal function. This difference in half-life is a critical factor in determining dosing regimens and maintaining therapeutic concentrations of the active drug in the bloodstream. A direct comparative study in mice also concluded that cefcanel exhibits a longer half-life than cefaclor.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameter of plasma half-life for both cefcanel (the active metabolite of this compound) and cefaclor in healthy human adults.

Compound Active Moiety Plasma Half-life (t½) in Healthy Adults (hours)
This compoundCefcanel~ 1.0
CefaclorCefaclor0.5 - 0.9

Experimental Protocols

The determination of the plasma half-life for these compounds involves robust clinical trial designs and sensitive analytical methods. Below are representative experimental protocols for each.

This compound (Active Metabolite: Cefcanel)

A representative experimental protocol for determining the plasma half-life of cefcanel following oral administration of this compound hydrochloride is as follows:

  • Study Design: A single-dose, open-label study in healthy adult volunteers.

  • Dosing: Subjects receive a single oral dose of 300 mg this compound hydrochloride.

  • Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specific time points post-dose to capture the absorption, distribution, metabolism, and elimination phases. While the exact time points from a single healthy volunteer study are not detailed in the provided search results, a typical schedule for a drug with an expected 1-hour half-life would be: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Analytical Method: Plasma concentrations of cefcanel are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[1] This involves a simple deproteinization step for sample clean-up, followed by chromatographic separation and quantification.[2]

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate pharmacokinetic parameters, including the elimination half-life (t½), using non-compartmental analysis.

Cefaclor

A typical experimental protocol for a pharmacokinetic study of cefaclor is detailed below, based on a bioequivalence study design:

  • Study Design: A randomized, single-dose, two-period, crossover study in healthy adult subjects, comparing a test and reference formulation of cefaclor.

  • Dosing: Subjects receive a single oral dose of a cefaclor formulation (e.g., 125 mg).

  • Blood Sampling: Blood samples are collected at pre-dose and at 5, 10, 20, 30, 45 minutes, and 1, 1.25, 1.5, 1.75, 2, 3, 4, 6, and 8 hours after drug administration in the fasting state.[1][3][4]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at a low temperature (e.g., -70°C) until analysis.

  • Analytical Method: Plasma concentrations of cefaclor are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This highly sensitive and specific method allows for accurate quantification of the drug in biological matrices.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including the elimination half-life (t½), are calculated from the plasma concentration-time data for each subject in each study period.

Visualizations

Experimental Workflow for Half-Life Determination

The following diagram illustrates the general experimental workflow for determining the plasma half-life of an orally administered drug.

G cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase subject_recruitment Subject Recruitment (Healthy Volunteers) dosing Single Oral Dose Administration subject_recruitment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation & Storage blood_sampling->sample_processing concentration_analysis Drug Concentration Analysis (HPLC or LC-MS/MS) sample_processing->concentration_analysis pk_modeling Pharmacokinetic Modeling concentration_analysis->pk_modeling half_life_calc Half-Life (t½) Calculation pk_modeling->half_life_calc

Caption: General workflow for pharmacokinetic studies.

Logical Relationship of Prodrug to Active Metabolite

This diagram illustrates the conversion of the prodrug this compound to its active form, cefcanel, which is the entity measured in plasma to determine the half-life.

G prodrug This compound (Oral Administration) absorption Gastrointestinal Absorption prodrug->absorption hydrolysis In Vivo Hydrolysis (Esterases) absorption->hydrolysis active_metabolite Cefcanel (Active Metabolite in Plasma) hydrolysis->active_metabolite measurement Plasma Concentration Measurement for t½ active_metabolite->measurement

Caption: this compound activation pathway.

References

A Comparative Analysis of the In Vitro Activity of Cefcanel, Cephalexin, and Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activity of Cefcanel, a newer oral cephalosporin, against two established first-generation cephalosporins, cephalexin and cefadroxil. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the comparative efficacy of these compounds against various bacterial isolates.

Summary of In Vitro Activity

The in vitro efficacy of Cefcanel has been evaluated against a range of Gram-positive and Gram-negative bacteria and compared to that of cephalexin and cefadroxil. While a single study directly comparing all three agents against a wide spectrum of bacteria is not available, by combining data from multiple studies, a comparative overview can be constructed.

Gram-Positive Bacteria

Cefcanel has demonstrated excellent in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Staphylococcus epidermidis, with a reported Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 1 µg/mL, which was superior to other oral cephalosporins in the same study, including cephalexin[1]. Against Streptococcus pyogenes and Streptococcus pneumoniae, Cefcanel's activity is comparable to other cephalosporins, with MIC values ranging from 0.015 to 1 µg/mL[1].

Comparatively, studies focusing on cephalexin and cefadroxil have found their in vitro activities against MSSA to be statistically equivalent[2][3][4]. For 48 clinical MSSA isolates from pediatric patients, both cephalexin and cefadroxil had an MIC50 of 2 µg/mL and an MIC90 of 4 µg/mL[2][4]. Another study reported that for 90% of S. aureus strains tested, the MIC was 4 µg/mL for cefadroxil and 8 µg/mL for cephalexin.

Gram-Negative Bacteria

Against Pasteurella multocida, Cefcanel has shown high activity, with both MIC and Minimum Bactericidal Concentration (MBC) values of ≤ 0.64 µg/mL for all isolates tested. In the same study, cefadroxil and cephalexin were found to be the least active compounds tested against this organism[5].

However, the activity of Cefcanel against other Gram-negative bacteria, particularly those producing common plasmid β-lactamases, is limited[1]. For instance, against Escherichia coli and Klebsiella pneumoniae that are high β-lactamase producers, the MICs for Cefcanel were reported to be ≥ 64 µg/mL[1]. In contrast, one comparative study of cephalexin and cefadroxil reported an MIC90 of 8 µg/mL for cefadroxil and 16 µg/mL for cephalexin against E. coli.

Quantitative Data Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefcanel, cephalexin, and cefadroxil against various bacterial species as reported in the cited literature. It is important to note that the data for Cefcanel against most bacteria is from a different study than the direct comparisons of cephalexin and cefadroxil.

Bacterium Cefcanel MIC (µg/mL) Cephalexin MIC (µg/mL) Cefadroxil MIC (µg/mL) Source
Staphylococcus aureus (MSSA)MIC90: 1MIC90: 4MIC90: 4[1][2][4]
Staphylococcus epidermidis (methicillin-susceptible)MIC90: 1Not ReportedNot Reported[1]
Streptococcus pyogenes0.015 - 1Not ReportedNot Reported[1]
Streptococcus pneumoniae0.015 - 1MIC90: 8MIC90: 4
Pasteurella multocida≤ 0.64Least ActiveLeast Active[5]
Escherichia coli≥ 64 (β-lactamase producers)MIC90: 16MIC90: 8[1]
Klebsiella pneumoniae≥ 64 (β-lactamase producers)MIC90: 8MIC90: 16[1]
Moraxella catarrhalisMIC90: 1Not ReportedNot Reported[1]
Clostridium spp.0.25Not ReportedNot Reported[1]
Bacteroides spp.> 64Not ReportedNot Reported[1]

Experimental Protocols

The in vitro activity of these cephalosporins is primarily determined through standardized antimicrobial susceptibility testing methods, most commonly the broth microdilution or agar dilution methods, to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Agar Dilution Method

In the agar dilution method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of Antibiotics start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacteria and Antibiotics prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathways and Logical Relationships

The antibacterial action of cephalosporins, including Cefcanel, cephalexin, and cefadroxil, involves the inhibition of bacterial cell wall synthesis. This is achieved by their binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The disruption of this process leads to a weakened cell wall and ultimately cell lysis.

The following diagram illustrates the mechanism of action of these cephalosporins.

Cephalosporin_MoA Cephalosporin Cephalosporin (Cefcanel, Cephalexin, Cefadroxil) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to and Inactivates Peptidoglycan Peptidoglycan Synthesis Cephalosporin->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of Integrity Leads to

Caption: Mechanism of action of cephalosporin antibiotics.

References

Comparative analysis of plasma and tissue concentrations of Cefcanel and cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Plasma and Tissue Concentrations of Cefcanel and Cefaclor

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Cefcanel and cefaclor, with a specific focus on their concentrations in plasma and various tissues. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the available data to inform further research and clinical application.

Introduction

Cefcanel and cefaclor are both cephalosporin antibiotics. Understanding their distribution and concentration at the site of infection is crucial for predicting their efficacy. This comparison synthesizes available pharmacokinetic data from separate studies to provide a comprehensive overview.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for Cefcanel and cefaclor based on available research. It is important to note that the data for Cefcanel is less extensive in the public domain compared to the well-documented profile of cefaclor.

Table 1: Plasma Pharmacokinetic Parameters of Cefcanel and Cefaclor in Humans

ParameterCefcanel (from Cefcanel Daloxate HCl)Cefaclor
Dose Not specified in available abstract250 mg (oral)
Cmax (µg/mL) Not specified in available abstract6.01 ± 0.55 to 10.6[1][2]
Tmax (hours) Not specified in available abstract0.5 - 1.0[3]
Half-life (t½, hours) ~10.6 - 0.9[3]
AUC (µg·h/mL) Not specified in available abstract~74.5 ± 9.9 (for 1000mg dose)[4]
Bioavailability ~40%Well-absorbed[3]
Renal Clearance (mL/min/1.73 m²) 136.3 ± 16.1 (oral), 166.6 ± 31.9 (IV)[5]Not specified
Total Plasma Clearance (mL/min/1.73 m²) 179.1 ± 22.4 (IV)[5]Not specified

Table 2: Tissue Penetration of Cefaclor

Tissue/FluidModelKey Findings
Suction Blister Fluid (SBF) Healthy male volunteersCmax: 3.6 µg/mL (250mg dose), 6.5 µg/mL (500mg dose).[1] Levels declined more slowly than in plasma.[1]
Alveolar Epithelial Lining Fluid (ELF) HumansConcentrations were higher than blood levels starting at the 4th-6th hour after dose.[6]
Interstitial Space Fluid (Skeletal Muscle and Lung) RatsUnbound concentrations in muscle and lung were nearly identical and lower than in plasma.[7] Tissue penetration factor (AUCtissue(unbound)/AUCplasma(unbound)) was approximately 0.26.[7]

No specific tissue concentration data for Cefcanel was available in the initial search results.

Experimental Protocols

A summary of the methodologies used in the cited studies is provided below to offer context to the presented data.

Cefcanel Disposition Study
  • Subjects: Healthy male volunteers.[5]

  • Drug Administration: Oral administration of [14C]this compound hydrochloride and intravenous administration of Cefcanel.[5]

  • Sample Collection: Plasma, urine, feces, and saliva were collected over specified periods.[5]

  • Analytical Method: Concentrations of Cefcanel and its metabolites were determined using high-pressure liquid chromatography (HPLC) and radiometry.[5]

Cefaclor Pharmacokinetic and Tissue Penetration Studies
  • Human Studies (Plasma and Skin Blister Fluid):

    • Subjects: Healthy male volunteers.[1]

    • Drug Administration: Oral doses of 250 mg and 500 mg of cefaclor in a crossover fashion.[1]

    • Sample Collection: Serial plasma, skin blister fluid, and urine samples were obtained.[1]

    • Analytical Method: Validated high-pressure liquid chromatographic (HPLC) methods were used to analyze drug concentrations.[1]

  • Animal Studies (Interstitial Space Fluid):

    • Subjects: Rats.[7]

    • Drug Administration: Intravenous bolus doses of 50 and 75 mg/kg of cefaclor.[7]

    • Sample Collection: Unbound interstitial concentrations in muscle and lung were measured using in vivo microdialysis.[7]

    • Analytical Method: Not explicitly detailed in the abstract but likely involved a validated chromatographic method.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of plasma and tissue concentrations of oral antibiotics, based on the methodologies described in the referenced literature.

G cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis cluster_comparison Comparative Analysis subject_selection Subject Selection (e.g., Healthy Volunteers, Animal Models) drug_admin Drug Administration (Oral Dose of Cefcanel or Cefaclor) subject_selection->drug_admin plasma_sampling Serial Plasma Sampling drug_admin->plasma_sampling tissue_sampling Tissue/Fluid Sampling (e.g., Microdialysis, Biopsy, Blister Fluid) drug_admin->tissue_sampling analytical_method Drug Concentration Measurement (e.g., HPLC, LC-MS/MS) plasma_sampling->analytical_method tissue_sampling->analytical_method tissue_penetration Tissue Penetration Ratio Calculation tissue_sampling->tissue_penetration pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) analytical_method->pk_parameters comparison Comparison of Plasma and Tissue Concentration Profiles pk_parameters->comparison tissue_penetration->comparison

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Discussion

Based on the available data, Cefaclor demonstrates good absorption and penetration into various tissue fluids, such as skin blister fluid and lung epithelial lining fluid.[1][6] The concentration in these tissues can, at times, exceed plasma levels and declines more slowly, which is a favorable characteristic for treating infections at these sites.[1][6] Studies in rats show that the unbound, active fraction of cefaclor in the interstitial fluid of muscle and lung is lower than in plasma, highlighting the importance of measuring unbound concentrations at the target site.[7]

Data for Cefcanel is more limited. The available study focuses on the disposition of its prodrug, this compound hydrochloride, and provides key insights into its absorption and elimination.[5] With an oral bioavailability of approximately 40% and a half-life of about one hour, its pharmacokinetic profile appears to be in a similar range to that of cefaclor.[5] However, without direct tissue concentration data for Cefcanel, a direct comparison of tissue penetration with cefaclor is not possible at this time. The study on Cefcanel did note that a significant portion of its metabolites are formed late, possibly in the gastrointestinal tract, which could influence its overall disposition and efficacy.[5]

Conclusion

Cefaclor exhibits favorable penetration into several tissues, a key factor for its clinical efficacy. While the plasma pharmacokinetics of Cefcanel appear comparable to cefaclor in terms of half-life, a direct comparison of their tissue distribution is hampered by the lack of available data for Cefcanel. Further studies investigating the tissue concentrations of Cefcanel are warranted to fully understand its potential therapeutic advantages and to draw a more complete comparative picture with cefaclor. Researchers are encouraged to consider the methodologies outlined in the existing literature for such future investigations.

References

Cefcanel Daloxate: A Comparative Analysis Against Multi-Drug Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cefcanel daloxate, an oral cephalosporin prodrug, against various multi-drug resistant (MDR) bacterial strains. Due to the limited availability of recent data on this compound, this guide synthesizes historical in vitro and in vivo findings and juxtaposes them with the performance of current standard-of-care antibiotics against key MDR pathogens. This comparative analysis aims to offer a valuable perspective for researchers and professionals in the field of antibiotic drug development.

Overview of this compound

This compound is an orally administered prodrug that is hydrolyzed in the body to its active form, cefcanel. As a cephalosporin, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Early studies positioned it as a potential treatment for a range of common bacterial infections.

Mechanism of Action: Cephalosporins

Cephalosporins, including cefcanel, exert their bactericidal effect by targeting penicillin-binding proteins (PBPs) within the bacterial cell wall. These enzymes are crucial for the synthesis and cross-linking of peptidoglycan, a vital component of the cell wall. By binding to and inactivating PBPs, cephalosporins disrupt cell wall integrity, leading to cell lysis and bacterial death.

G cluster_drug Drug Action cluster_bacterium Bacterial Cell cefcanel Cefcanel (Active form of this compound) pbp Penicillin-Binding Proteins (PBPs) cefcanel->pbp Inhibits peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) lysis Cell Lysis and Death pbp->lysis Disruption leads to G cluster_drug Antibiotic Action cluster_resistance Bacterial Resistance Mechanisms cephalosporin Cephalosporin beta_lactamase β-Lactamase Production cephalosporin->beta_lactamase Targeted by pbp_mutation PBP Alteration cephalosporin->pbp_mutation Targeted by inactive_drug Inactive Antibiotic beta_lactamase->inactive_drug Leads to reduced_binding Reduced Binding Affinity pbp_mutation->reduced_binding Results in G prep_antibiotic Prepare Antibiotic Dilutions inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

A Comparative Analysis of the Side Effect Profiles of Cefcanel Daloxate and Penicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the cephalosporin antibiotic Cefcanel daloxate and the widely used penicillin class of antibiotics. The information presented is based on available clinical trial data and aims to assist researchers and drug development professionals in understanding the comparative safety of these antimicrobial agents.

Executive Summary

This compound, a prodrug of the active cephalosporin cefcanel, has demonstrated a side effect profile comparable to that of penicillin in clinical trials. The most frequently reported adverse events for both drugs are gastrointestinal in nature. While hypersensitivity reactions are a known risk with all beta-lactam antibiotics, the incidence of such reactions with this compound in the studied populations did not significantly differ from that of penicillin. This guide will delve into the quantitative data from comparative studies, detail the experimental methodologies used to collect this data, and provide visual representations of the key signaling pathways involved in common adverse reactions.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of adverse events reported in a key comparative clinical trial between this compound and phenoxymethylpenicillin (PcV) in the treatment of acute streptococcal pharyngotonsillitis.

Adverse Event CategoryThis compound (150 mg bid)This compound (300 mg bid)This compound (600 mg daily)Phenoxymethylpenicillin (PcV) (300 mg tid)
Number of Patients Reporting any Adverse Event 39Not specified51Not specified
Gastrointestinal Disorders (Nausea and Vomiting leading to discontinuation) 2020
Body as a whole – general disorders *Significantly better than 300mg bid and 600mg daily doses---

*Note: The study reported that when symptoms were grouped using World Health Organization codes into system organ classes, for 'body as a whole – general disorders', the this compound 150 mg bid group was significantly better than the 300 mg bid (P=0.014) and 600 mg once daily (P=0.02) groups.[1] No significant differences were detected among the treatment groups with respect to single symptoms.[1]

General Side Effect Profile

This compound (as a Cephalosporin)

Cephalosporins are generally well-tolerated. The most common side effects include:

  • Gastrointestinal disturbances (diarrhea, nausea, vomiting)

  • Hypersensitivity reactions (rash, urticaria)

Penicillin

Penicillin has a well-established side effect profile. Common adverse reactions include:

  • Gastrointestinal issues (nausea, vomiting, diarrhea)[2]

  • Hypersensitivity reactions, ranging from skin rashes to anaphylaxis[2]

  • Black hairy tongue[2]

Experimental Protocols

The data presented in this guide is primarily derived from a randomized, double-blind, multicentre study comparing this compound and phenoxymethylpenicillin in the treatment of acute pharyngotonsillitis.[1]

Study Design
  • Objective: To determine the efficacy, safety, and tolerance of this compound versus phenoxymethylpenicillin (PcV) for acute pharyngotonsillitis caused by beta-hemolytic streptococci group A (bhsga).

  • Methodology: Patients were randomized in a 1:1:1:1 ratio to four parallel treatment groups:

    • This compound 150 mg twice daily

    • This compound 300 mg twice daily

    • This compound 600 mg once daily

    • Phenoxymethylpenicillin (PcV) 300 mg three times daily

  • Treatment Duration: 10 days.

  • Evaluations: Clinical, bacteriological, and safety evaluations were conducted at inclusion, during therapy (day 5), early after completion of therapy (day 14), and two weeks later (day 28).

Safety Evaluation
  • Adverse events were recorded at each study visit. The severity of adverse events was assessed, and their relationship to the study medication was determined by the investigator.

  • The number of patients reporting adverse events was documented for each treatment group.

  • Adverse events were also grouped into system organ classes using World Health Organization codes for comparative analysis.

Bacteriological Evaluation
  • Throat swabs were obtained at the initial visit and at follow-up visits to identify the presence of beta-hemolytic streptococci group A.

  • Standard culture techniques were employed to isolate and identify the bacteria.

Signaling Pathways of Common Adverse Reactions

IgE-Mediated (Type I) Hypersensitivity Reaction

This pathway illustrates the mechanism behind immediate allergic reactions to beta-lactam antibiotics.

Type_I_Hypersensitivity cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Beta-lactam Beta-lactam APC Antigen Presenting Cell (APC) Beta-lactam->APC Haptenation & Processing T_Helper_Cell T Helper Cell (Th2) APC->T_Helper_Cell Antigen Presentation B_Cell B Cell T_Helper_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibodies Plasma_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Binds to surface Mediators Release of Histamine, Leukotrienes, etc. Mast_Cell->Mediators Degranulation upon re-exposure to Beta-lactam Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms

Caption: IgE-mediated hypersensitivity to beta-lactam antibiotics.

T-Cell-Mediated (Type IV) Delayed Hypersensitivity Reaction

This diagram outlines the delayed-type hypersensitivity reaction that can occur with beta-lactam antibiotics.

Type_IV_Hypersensitivity cluster_activation Activation Phase cluster_effector Effector Phase Beta-lactam_2 Beta-lactam APC_2 Antigen Presenting Cell (APC) Beta-lactam_2->APC_2 Haptenation & Processing T_Cell T Cell (CD4+ or CD8+) APC_2->T_Cell Antigen Presentation Activated_T_Cell Activated T Cell T_Cell->Activated_T_Cell Activation & Proliferation Cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) Activated_T_Cell->Cytokines Cell_Mediated_Cytotoxicity Cell-Mediated Cytotoxicity Activated_T_Cell->Cell_Mediated_Cytotoxicity Direct killing of target cells (CD8+) Inflammation Tissue Inflammation & Damage Cytokines->Inflammation Cell_Mediated_Cytotoxicity->Inflammation

References

Cefcanel Daloxate vs. Penicillin V: A Comparative Analysis of Bacteriological Eradication Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the bacteriological eradication rates of Cefcanel daloxate and penicillin V, focusing on their application in treating acute streptococcal pharyngotonsillitis. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical efficacy, experimental protocols, and mechanisms of action.

Executive Summary

A key clinical study demonstrates that this compound, at a dosage of 300 mg twice daily, is as effective and well-tolerated as penicillin V (300 mg three times daily) for the treatment of acute pharyngotonsillitis caused by beta-hemolytic streptococci group A (bhsga). While both drugs show comparable clinical cure rates, penicillin V exhibited a slightly higher bacteriological elimination rate. Lower or once-daily dosage regimens of this compound were found to be less effective.

Data Presentation: Clinical Trial Results

The following table summarizes the key efficacy data from a randomized, double-blind, multicenter study comparing different dosages of this compound with penicillin V.[1][2][3]

Treatment GroupDosageClinical Cure Rate (Short Term)Bacteriological Elimination Rate (Short Term)
This compound150 mg bid57.4%Significantly lower than 300 mg bid and PcV
This compound300 mg bid~70%82.8%
This compound600 mg daily54.4%Significantly lower than 300 mg bid and PcV
Penicillin V (PcV)300 mg tid~70%89.8%

bid: twice daily; tid: three times daily

At a later follow-up visit, the clinical cure and bacteriological elimination rates for the this compound 300 mg bid and penicillin V groups increased by approximately 10%.[1][2] Adverse events were not significantly different among the four treatment groups.[1][2]

Experimental Protocols

The pivotal clinical trial was a randomized, double-blind, multicenter study.[1][2][3]

  • Participants: 340 subjects were enrolled, with 324 valid for safety analysis and 249 for efficacy analysis.[1][2][3]

  • Randomization: Subjects were randomized in a 1:1:1:1 ratio to four parallel treatment groups.[1][2][3]

  • Treatment Arms:

    • This compound 150 mg twice daily

    • This compound 300 mg twice daily

    • This compound 600 mg once daily

    • Penicillin V 300 mg three times daily

  • Treatment Duration: 10 days.[1][2][3]

  • Evaluations: Clinical, bacteriological, and safety evaluations were conducted at inclusion, during therapy (day 5), early after completion of therapy (day 14), and two weeks later (day 28).[1][2][3]

  • Bacteriological Analysis: Pre-therapy throat swabs were cultured to identify the presence of beta-hemolytic streptococci group A. All identified strains were tested for susceptibility to penicillin V and cefcanel.[1]

Mechanism of Action

Both this compound, a cephalosporin, and penicillin V, a penicillin, are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7][8][9]

Penicillin V: Penicillin V specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand osmotic pressure, resulting in cell lysis.[4]

This compound: As a cephalosporin, this compound shares a similar mechanism of action with penicillin V, involving the inhibition of bacterial cell wall synthesis by binding to PBPs.[8][9] Cephalosporins are generally more resistant to the action of beta-lactamases, enzymes produced by some bacteria that can inactivate penicillins.[8] The potent antibacterial activity of some cephalosporins is attributed to their enhanced affinity for target PBPs and high stability against beta-lactamases.[10]

Visualizations

Experimental_Workflow cluster_enrollment Patient Enrollment & Randomization cluster_treatment Treatment Arms (10 Days) cluster_evaluation Evaluation Schedule cluster_outcomes Primary Outcomes Enrollment 340 Subjects Enrolled Randomization Randomized 1:1:1:1 Enrollment->Randomization Cef150 This compound 150 mg bid Randomization->Cef150 Cef300 This compound 300 mg bid Randomization->Cef300 Cef600 This compound 600 mg daily Randomization->Cef600 PcV Penicillin V 300 mg tid Randomization->PcV Day0 Inclusion Safety Adverse Events Day5 During Therapy Day0->Day5 Day14 Early Post-Therapy Day5->Day14 Day28 Late Post-Therapy Day14->Day28 Clinical Clinical Cure Rate Day14->Clinical Bacteriological Bacteriological Eradication Rate Day14->Bacteriological Day28->Clinical Day28->Bacteriological

Caption: Workflow of the randomized controlled trial.

Mechanism_of_Action cluster_drug Beta-Lactam Antibiotic cluster_bacterium Bacterial Cell Drug This compound or Penicillin V PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Essential for Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to CellWall->Lysis Weakening leads to

Caption: Mechanism of action for beta-lactam antibiotics.

References

Safety Operating Guide

Proper Disposal Procedures for Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Cefcanel Daloxate" appears to be fictional. The following guidance is based on the proper disposal procedures for the well-established class of β-lactam antibiotics known as cephalosporins. These procedures are intended for researchers, scientists, and drug development professionals in a laboratory setting.

The improper disposal of antibiotics is a significant contributor to environmental pollution and the development of antimicrobial resistance.[1] Cephalosporin antibiotics, when released into the environment, can disrupt microbial communities and pose a threat to aquatic organisms.[2][3][4] Therefore, strict adherence to proper disposal protocols is essential for laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before handling cephalosporin waste, it is crucial to consult the specific Safety Data Sheet (SDS) for the compound in use. The following are general safety and handling precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.[5]

  • Eye Protection: Use safety goggles or a face shield.[5]

  • Lab Coat: A lab coat or protective clothing is necessary to prevent contamination of personal clothing.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, wear a suitable respirator.[5][6]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse the eyes with running water for at least 15 minutes.[5]

  • Inhalation: Move the individual to fresh air.[5]

  • Ingestion: Wash out the mouth with water.[5] In all cases of exposure, seek medical attention.[5]

II. Cephalosporin Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of cephalosporin waste in a laboratory setting.

start Start: Cephalosporin Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Aqueous Liquid Waste (e.g., used media, buffer) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated plates, vials, PPE) waste_type->solid_waste Solid sharps_waste Sharps (e.g., needles, syringes) waste_type->sharps_waste Sharps stock_solutions Concentrated Stock Solutions & Powders waste_type->stock_solutions Concentrated inactivation_decision Inactivation Required? liquid_waste->inactivation_decision hazardous_waste Dispose as Hazardous Chemical Waste solid_waste->hazardous_waste sharps_container Dispose in Approved Sharps Container sharps_waste->sharps_container stock_solutions->inactivation_decision inactivate Perform Inactivation Protocol (Chemical or Enzymatic) inactivation_decision->inactivate Yes autoclave Autoclave if Biohazardous inactivation_decision->autoclave No inactivate->autoclave autoclave->hazardous_waste sharps_container->hazardous_waste

Caption: Decision workflow for the disposal of cephalosporin antibiotic waste.

III. Quantitative Data on Cephalosporin Degradation

The stability and degradation of cephalosporins are influenced by factors such as pH, temperature, and light. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of Cephalosporins in Aqueous Environments

CephalosporinConditionHalf-life (days)
CefradineLake surface water, dark2.7
CefuroximeLake surface water, dark10.1
CeftriaxoneLake surface water, dark18.7
CefepimeLake surface water, dark12.0
CefradineLake surface water, simulated sunlight2.2
CefuroximeLake surface water, simulated sunlight5.0
CeftriaxoneLake surface water, simulated sunlight4.1
CefepimeLake surface water, simulated sunlight3.8
Data from a study on the degradation of four cephalosporins in lake surface water.[7]

Table 2: Effect of pH on Cephalosporin Degradation

Cephalosporin(s)pHTemperature (°C)Half-life
3-acetoxymethyl & 3-pyridinylmethyl derivatives1.035~25 hours
Cefazolin5.5 - 6.560Degradation minimum
Data from studies on the degradation kinetics of cephalosporins in aqueous solutions.[2][8]

Table 3: Stability of Frozen Cephalosporin Stock Solutions at -20°C

CephalosporinPotency Loss after 6 MonthsRecommended Storage Time
Ceftiofur~25%< 3 months
Cefapirin~25%< 3 months
Data from a study on the stability of frozen stock solutions of various antibiotics.[9]

IV. Experimental Protocols for Cephalosporin Inactivation

For liquid waste containing cephalosporins, such as contaminated cell culture media or buffer solutions, inactivation of the antibiotic's β-lactam ring is recommended prior to disposal.

Protocol 1: Chemical Inactivation by Alkaline Hydrolysis

This protocol uses sodium hydroxide (NaOH) to hydrolyze and inactivate the β-lactam ring of cephalosporins.[6]

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Container for the reaction mixture

  • Stir plate and stir bar (optional, but recommended)

Procedure:

  • Carefully add an equal volume of 1 M NaOH solution to the cephalosporin-containing liquid waste.

  • Mix the solution thoroughly. For efficient mixing, place the container on a stir plate and stir at room temperature.

  • Allow the reaction to proceed overnight to ensure complete hydrolysis of the antibiotic.[6]

  • After inactivation, the resulting solution should be disposed of as hazardous chemical waste, following your institution's guidelines.

Protocol 2: Enzymatic Inactivation using β-Lactamase

This method uses a β-lactamase enzyme to specifically target and inactivate the β-lactam ring of cephalosporins.

Materials:

  • Commercial β-lactamase solution (e.g., Lactamator™)

  • Phosphate buffer solution (pH 7.2)

  • Container for the reaction mixture

  • Incubator or water bath set to the optimal temperature for the enzyme (consult manufacturer's instructions)

Procedure:

  • Based on a study using cephalexin, a ratio of 0.5 mL of liquid sterile Lactamator™ per 50 mg of cephalexin in a phosphate buffer solution (pH 7.2) was effective.[1][10]

  • Combine the cephalosporin waste with the appropriate amount of β-lactamase solution in the reaction container.

  • Incubate the mixture for at least 90 minutes at the enzyme's optimal temperature to ensure complete inactivation.[1][10]

  • Following inactivation, the solution should be disposed of as hazardous chemical waste, in accordance with institutional protocols.

V. Disposal Plan for Different Waste Streams

1. Aqueous Liquid Waste (e.g., used media, buffers):

  • Inactivate using one of the protocols described above.

  • If the waste is also biohazardous, it should be autoclaved after chemical or enzymatic inactivation.

  • Dispose of the final treated liquid as hazardous chemical waste.

2. Solid Waste (e.g., contaminated plates, vials, gloves, labware):

  • Collect in a designated hazardous waste container that is clearly labeled.

  • Do not attempt to inactivate solid waste with chemical or enzymatic methods.

  • The container should be sealed and disposed of through your institution's hazardous waste management program.

3. Sharps (e.g., needles, syringes):

  • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

  • Do not recap, bend, or break needles.

  • Once the sharps container is full, it should be sealed and disposed of as hazardous waste.

4. Concentrated Stock Solutions and Unused Powder:

  • These are considered hazardous chemical waste and should not be disposed of down the drain or in regular trash.

  • For liquid stock solutions, inactivation using the protocols above is recommended before disposal as hazardous waste.

  • Unused powder should be disposed of in its original container within a sealed bag and placed in the hazardous chemical waste stream.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of cephalosporin antibiotic waste, thereby minimizing the risks to both human health and the ecosystem.

References

Personal protective equipment for handling Cefcanel Daloxate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cefcanel Daloxate. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesUse safety goggles with side-shields to protect against splashes and airborne particles.[1]
Hand Protection Protective GlovesWear two pairs of chemical-resistant gloves.[2] Change gloves regularly or immediately if they are torn or contaminated.[2]
Body Protection Impervious ClothingWear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2]
Respiratory Protection Suitable RespiratorA fit-tested NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.[1][3]

Operational and Disposal Plans

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Spill Management:

  • In case of a spill, collect the spillage promptly.[1]

  • Clean the spill area in a safe and thorough manner.

  • Ensure spills are kept away from drains, water courses, or the soil.[1]

Disposal:

  • Dispose of this compound and its container at an approved waste disposal plant.[1]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

First Aid Measures

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse the mouth with water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]

Experimental Protocols

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (e.g., fume hood) A->B C Weigh and handle this compound B->C Proceed to handling D Perform experimental procedures C->D E Decontaminate work surfaces D->E Experiment complete F Dispose of waste in approved hazardous waste container E->F G Doff and dispose of PPE F->G H Wash hands thoroughly G->H

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcanel Daloxate
Reactant of Route 2
Reactant of Route 2
Cefcanel Daloxate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.